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WS-2

Cat. No.: B1195037
M. Wt: 478.47
InChI Key: XTKSMYZRQMTSMS-UHFFFAOYSA-N
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Description

Significance of Transition Metal Dichalcogenides (TMDCs) in Material Science

Transition metal dichalcogenides are layered materials with the general formula MX₂, where M is a transition metal atom (such as Mo, W, Ti, etc.) and X is a chalcogen atom (S, Se, or Te). wikipedia.orgaip.orgacs.org Their bulk crystals are formed of monolayers held together by weak van der Waals forces, which allows for their exfoliation into single or few-layer sheets. wikipedia.orgaip.orgacs.org This reduced dimensionality leads to properties that are markedly different from their bulk counterparts. wikipedia.orgacs.org

Unlike graphene, which is a zero-bandgap material, many TMDCs possess a finite and often thickness-dependent bandgap, making them suitable for electronic and optoelectronic applications. acs.orggraphene-flagship.eu TMDCs exhibit exceptional electronic, optical, and mechanical properties, including high carrier mobility, strong light-matter interactions, tunable bandgap values, and mechanical flexibility and strength. aip.orggraphene-flagship.eumdpi.com These attributes position TMDCs as promising candidates for next-generation devices, potentially overcoming limitations of traditional silicon-based technologies. graphene-flagship.eu Their diverse properties make them relevant for applications in transistors, photodetectors, light-emitting diodes (LEDs), solar cells, catalysts, and energy storage devices. wikipedia.orgaip.orggraphene-flagship.euresearchgate.netacs.orgtheoremchem.comhep.com.cntaylorandfrancis.com

Overview of WS₂ as a Representative TMDC

Tungsten disulfide (WS₂) is an inorganic chemical compound composed of tungsten and sulfur, occurring naturally as the mineral tungstenite. theoremchem.comwikipedia.org It is a significant member of the 2D TMDC family, widely studied for its desirable properties. mdpi.comacsmaterial.com WS₂ adopts a layered hexagonal crystal structure (2H phase) where a layer of tungsten atoms is sandwiched between two layers of sulfur atoms. theoremchem.comwikipedia.orgossila.com These layers are held together by weak van der Waals forces, enabling exfoliation into atomically thin sheets. wikipedia.orgossila.comnanoslicklubricants.com

A key characteristic of WS₂ is its layer-dependent band structure. Bulk WS₂ has an indirect band gap of approximately 1.2 eV to 1.35 eV, while monolayer WS₂ exhibits a direct band gap of around 2.0 eV to 2.1 eV. mdpi.comossila.comchemicalbook.com This transition from indirect to direct band gap in the monolayer form leads to strong photoluminescence and enhanced light-matter interactions, making it particularly attractive for optoelectronic applications. mdpi.comossila.comchemicalbook.comossila.com

Beyond its electronic and optical properties, WS₂ is also known for its excellent mechanical properties, such as a Young's modulus of 272 GPa for CVD-grown monolayer flakes. wikipedia.org It also possesses high thermal stability and is an excellent dry lubricant with a very low coefficient of friction (around 0.03) due to the easy sliding of its layers. theoremchem.comwikipedia.orgossila.comnanoslicklubricants.com

Here is a summary of some key properties of Tungsten Disulfide:

PropertyValue / DescriptionSource
Chemical FormulaWS₂ wikipedia.org
Molar Mass247.98 g/mol wikipedia.org
AppearanceBlue-gray or dark gray powder wikipedia.orgamericanelements.com
Crystal Structure (most stable)Hexagonal (2H) wikipedia.orgossila.com
Bulk Band Gap (indirect)~1.2 - 1.35 eV ossila.comchemicalbook.com
Monolayer Band Gap (direct)~2.0 - 2.1 eV mdpi.comchemicalbook.com
Young's Modulus (monolayer)272 GPa (CVD grown) wikipedia.org
Coefficient of Friction~0.03 wikipedia.orgossila.com
Melting Point1250 °C (decomposes) wikipedia.orgamericanelements.com
Density7.5 g/cm³ wikipedia.orgamericanelements.com
Solubility in WaterSlightly soluble wikipedia.org
PhotoluminescenceStrong in monolayer form mdpi.comacsmaterial.com
Spin-Orbit CouplingStrong, leading to band splitting wikipedia.orgresearchgate.netnih.gov
Second Harmonic GenerationLarge susceptibility in monolayers (dₑff = 0.77 nm/V) ossila.com

Research Imperatives for Advancing WS₂ Compound Studies

Despite the significant progress in understanding and utilizing WS₂, several research imperatives drive ongoing studies to fully unlock its potential. One crucial area is the development of scalable and controlled synthesis methods for high-quality, large-area WS₂ films and nanostructures. Techniques like chemical vapor deposition (CVD) and liquid-phase exfoliation are being explored, but challenges remain in precisely controlling layer number, uniformity, and defect density over large areas. acs.orgnih.gov Defects, such as sulfur vacancies, can significantly impact the electronic, optical, and magnetic properties of WS₂, and their control through defect engineering is a key research focus. bohrium.comresearchgate.netcam.ac.uk

Further research is needed to optimize the integration of WS₂ into various device architectures. This includes addressing challenges related to contact resistance at the metal-WS₂ interface, which can limit device performance. researchgate.netnih.gov Strategies involving the insertion of barrier layers, such as hexagonal boron nitride (h-BN), are being investigated to reduce contact resistance. nih.gov

Exploring and understanding the fundamental physics of excitons, spin, and valley dynamics in WS₂ monolayers and few-layers is another critical imperative. wikipedia.orgnih.gov The strong spin-orbit coupling and broken inversion symmetry in monolayer WS₂ enable valleytronics, a field focused on using the valley degree of freedom of charge carriers for information processing. wikipedia.orgresearchgate.net Continued research in this area is essential for developing novel electronic and optoelectronic devices.

Finally, expanding the range of applications for WS₂ necessitates further investigation into its properties in diverse environments and in combination with other 2D materials to form van der Waals heterostructures. wikipedia.org Research into its use in catalysis, energy storage, sensors, and biomedical applications continues to evolve, driven by the need for high-performance and versatile materials. researchgate.netacs.orgresearchgate.netadvancedsciencenews.comacsmaterial.comoulu.fimdpi.com Addressing these research imperatives is crucial for translating the exceptional properties of WS₂ from the laboratory to practical technologies.

Properties

Molecular Formula

C19H13F3N6O2S2

Molecular Weight

478.47

IUPAC Name

1-(5-(((3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea

InChI

InChI=1S/C19H13F3N6O2S2/c20-19(21,22)10-4-3-5-11(8-10)23-16(30)26-17-27-28-18(32-17)31-9-14-15(29)25-13-7-2-1-6-12(13)24-14/h1-8H,9H2,(H,25,29)(H2,23,26,27,30)

InChI Key

XTKSMYZRQMTSMS-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(F)(F)F)=C1)NC2=NN=C(SCC3=NC4=C(C=CC=C4)NC3=O)S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WS2;  WS 2;  WS-2

Origin of Product

United States

Synthetic Methodologies and Architectonic Control of Ws2

Advanced Chemical Vapor Deposition (CVD) Techniques for WS2 Fabrication

Chemical vapor deposition stands as a powerful and versatile technique for the synthesis of high-quality, large-area WS2 films. By carefully controlling the reaction of precursor gases at elevated temperatures, it is possible to achieve a high degree of control over the thickness, crystallinity, and uniformity of the resulting material.

Low-Pressure Chemical Vapor Deposition (LPCVD) for Thin Films

Low-pressure chemical vapor deposition (LPCVD) is a widely utilized method for producing thin films with excellent uniformity and step coverage. This technique operates at sub-atmospheric pressures, which increases the mean free path of reactant molecules, leading to more uniform deposition over large and topographically challenging substrates.

In a typical LPCVD process for WS2, solid precursors such as tungsten trioxide (WO3) and sulfur are heated in a quartz tube furnace. researchgate.net The temperature of the WO3 precursor is often maintained at around 1030°C, while the sulfur precursor is heated to approximately 180°C. researchgate.net The growth of WS2 flakes is carried out for a duration of about 15 minutes under a flow of argon (Ar) gas, with the total pressure maintained at a maximum of approximately 10 kPa. researchgate.net The morphology and thickness of the resulting WS2 films are highly dependent on the growth temperature and the carrier gas flow rate. Studies have shown that by varying the argon flow rate between 25, 50, and 75 standard cubic centimeters per minute (SCCM) at growth temperatures of 700°C, 800°C, and 900°C, the resulting film thickness can be controlled to between one and four layers. mdpi.com The process pressure for these growths typically ranges from 1.2 to 1.8 Torr. mdpi.com

ParameterValue
Growth Temperature 700 - 900 °C
Process Pressure 1.2 - 1.8 Torr
Argon (Ar) Flow Rate 25 - 75 SCCM
Precursors WO3, Sulfur
Resulting Thickness 1 - 4 layers

Atmospheric Pressure Chemical Vapor Deposition (APCVD) for Monolayer Growth

Atmospheric pressure chemical vapor deposition (APCVD) offers a more straightforward and cost-effective approach for the synthesis of monolayer WS2. This method obviates the need for expensive vacuum systems, making it attractive for scalable production.

In a typical APCVD setup, WO3 and sulfur powders are used as precursors, and an inert gas like argon is used as the carrier gas. mdpi.com The synthesis is carried out in a horizontal furnace with two heating zones. mdpi.com The growth of high-quality monolayer WS2 is highly sensitive to various parameters, including temperature, gas flow, and the use of growth promoters. The introduction of sodium chloride (NaCl) has been shown to significantly improve the quality of monolayer WS2 by forming volatile tungsten oxyhalide species, which facilitates the transport of the tungsten precursor at lower temperatures. acs.org Successful synthesis of monolayer WS2 crystals has been reported at temperatures ranging from 700°C to 850°C using this salt-assisted method. acs.orgresearchgate.net Optimized parameters for large-area monolayer growth have been identified at a growth temperature of 820°C with a NaCl to WO3 weight ratio of 1:2 and a sulfur to WO3 weight ratio of 3:1, under an argon gas flow of 120 sccm for a hold time of one minute. acs.org

ParameterValue
Growth Temperature 700 - 850 °C
Carrier Gas Argon (Ar)
Precursors WO3, Sulfur
Promoter NaCl
Resulting Film Monolayer

Wafer-Scale Synthesis of Monolayer WS2 Crystals

A significant goal in the field is the synthesis of wafer-scale, continuous, and uniform monolayer WS2 films, which is crucial for their practical application in integrated electronic devices. researchgate.netiisc.ac.in Various CVD-based strategies have been developed to achieve this.

One approach involves a multi-zone horizontal furnace to precisely control the evaporation temperature of the WO3 precursor and the deposition temperature. hocityu.com By optimizing these temperature zones, along with the sulfur evaporation, wafer-scale synthesis of crystalline and homogeneous WS2 monolayers on substrates up to 2 inches in diameter has been demonstrated. hocityu.com Another method combines CVD with thermal evaporation to control the density and distribution of the tungsten precursor, leading to the formation of a wafer-scale continuous uniform WS2 film. researchgate.netiisc.ac.in Furthermore, a one-step CVD method using WO3 and hydrogen sulfide (B99878) (H2S) gas as precursors has been reported for the direct growth of a 4-inch monolayer WS2 film on a thermal oxide silicon wafer at a reduced temperature of 825°C. kindle-tech.com The growth process is self-limiting, resulting in a polycrystalline film with good uniformity and electrical properties. kindle-tech.com By carefully tuning parameters such as gas velocity (150 sccm), temperature (975°C), and substrate height, large-scale and continuous monolayer WS2 films can be achieved. nih.gov

MethodPrecursorsSubstrateKey ParametersResult
Enhanced CVD WO3, SSapphire, Si/SiO2Multi-zone temperature control2-inch wafer-scale monolayer
CVD with Thermal Evaporation W precursors, SSiO2/SiControl of precursor densityWafer-scale continuous film
H2S-assisted CVD WO3, H2SSiO2/SiGrowth temperature: 825°C4-inch monolayer film
Tuned Environment CVD WO3, SSapphireTemp: 975°C, Gas velocity: 150 sccmLarge-scale continuous film

Precursor Chemistry and Influence on Growth Parameters (e.g., WCl6, H2S)

The choice of precursors plays a pivotal role in determining the growth conditions and the quality of the resulting WS2 films. While solid precursors like WO3 are common, gaseous precursors offer advantages in terms of precise control over the supply rate.

Tungsten hexachloride (WCl6) is a less toxic and less reactive alternative to other precursors like tungsten hexacarbonyl (W(CO)6). researchgate.net The use of WCl6 in a commercial cold-wall CVD reactor has been demonstrated for the wafer-scale growth of monolayer WS2. researchgate.net Post-growth annealing in a hydrogen sulfide (H2S) atmosphere can significantly improve the optical quality of the films. researchgate.net

The use of tungsten hexafluoride (WF6) and H2S as gaseous precursors allows for lower deposition temperatures. nih.govrsc.org Monolayer-thin WS2 with a (0002) texture can be grown at a deposition temperature of 450°C on amorphous Al2O3 surfaces. nih.gov The CVD process in this case consists of an initial fast, self-limiting reaction followed by a much slower steady-state growth regime. nih.gov Nanocrystalline WS2 layers with a two-dimensional structure can be obtained at even lower temperatures, between 300°C and 450°C, using these precursors. rsc.org The use of H2S and WF6 is advantageous for large-scale manufacturing due to the precise control offered by mass-flow controllers and their existing use in the semiconductor industry. nih.gov

Physical Vapor Deposition (PVD) Approaches for WS2 Film Deposition

Physical vapor deposition represents another important class of techniques for the synthesis of WS2 films. PVD methods involve the physical removal of material from a source (target) and its subsequent deposition onto a substrate.

Magnetron Sputtering for Ultrathin WS2 Films

Magnetron sputtering is a versatile PVD technique that allows for the deposition of high-quality, uniform crystalline layers with controlled thickness on a variety of substrates. mdpi.com This method is less costly and time-consuming compared to some CVD variants. mdpi.com

For the deposition of ultrathin WS2 films, a tungsten or WS2 target is sputtered in an argon atmosphere. mdpi.com The process is typically carried out in a high-vacuum chamber with a base pressure of around 1.4 x 10^-5 Torr. mdpi.com During deposition, the argon flow is maintained at a constant rate, for instance, 30 sccm, and the pressure increases to approximately 6 x 10^-3 Torr upon plasma generation. mdpi.com Radio-frequency (RF) power is applied to the target; for example, powers of 24 W and 15 W have been used for W and WS2 targets, respectively. mdpi.com These conditions can yield deposition rates of around 0.0047-0.0048 nm/s. mdpi.com The properties of the resulting films, such as crystallinity and stoichiometry, are highly dependent on parameters like the Ar flow rate, RF power, and operating pressure. semanticscholar.org Subsequent sulfurization of the deposited tungsten precursor layers in a confined space can be performed to form the WS2 films. mdpi.com

ParameterValue
Base Pressure ~1.4 x 10^-5 Torr
Operating Pressure ~6 x 10^-3 Torr
RF Power 15 - 50 W
Argon (Ar) Flow Rate 3 - 30 sccm
Deposition Rate ~0.0047 - 5.69 nm/min
Target Material W or WS2

Pulsed Direct Current Sputtering for Monolayer and Multilayer WS2

Pulsed direct current (DC) sputtering is a physical vapor deposition technique that has been successfully employed for the growth of high-quality tungsten disulfide (WS₂) thin films, ranging from monolayers to multilayers. researchgate.netrsc.org This method offers a pathway for large-area, uniform deposition, which is advantageous for various technological applications. researchgate.netrsc.org

In a typical pulsed-DC sputtering process, a WS₂ target is bombarded with ions from an inert gas plasma, usually argon. The sputtering process is carried out in a vacuum chamber, and the dislodged WS₂ molecules then deposit onto a heated substrate. rsc.org The use of a pulsed DC power supply helps to control the deposition rate and the properties of the resulting film. The substrate temperature is a critical parameter, with studies showing that higher temperatures, often around 700°C, are beneficial for achieving good crystallization of the WS₂ film. rsc.orgresearchgate.net

Researchers have demonstrated the growth of WS₂ on various substrates, including silicon dioxide/silicon (SiO₂/Si), silicon (Si), and sapphire (Al₂O₃). researchgate.netrsc.org The resulting films exhibit a textured (001) growth, as confirmed by X-ray diffraction (XRD). researchgate.netrsc.org Characterization using Raman spectroscopy is a key method to confirm the number of layers in the grown WS₂. The separation between the A₁g and E₂g Raman modes, as well as the ratio of the 2LA(M) to the A₁g peak, are sensitive to the layer thickness. For instance, a 2LA/A₁g ratio greater than 1.3 is indicative of a monolayer, while a ratio less than 0.5 suggests a multilayer structure. acs.org

The chemical composition of the sputtered films has been determined by X-ray Photoelectron Spectroscopy (XPS) to be stoichiometric, with a chemical composition of WSₓ where x is approximately 2.03 ± 0.05. rsc.org Atomic force microscopy (AFM) has shown that monolayer films can have a surface roughness between 1.5 and 3 Å. researchgate.net Transmission electron microscopy (TEM) has been used to visualize the two-dimensional layered structure of the deposited films. researchgate.netrsc.org

ParameterValue/ConditionReference
Deposition MethodPulsed Direct Current Sputtering researchgate.netrsc.org
Target MaterialWS₂ (99.9% purity) rsc.org
SubstratesSiO₂/Si, Si, Al₂O₃ researchgate.netrsc.org
Substrate TemperatureUp to 700 °C rsc.orgresearchgate.net
Working Pressure50 mTorr rsc.org
DC Power200 W at 20 kHz rsc.org
Resulting Film ThicknessMonolayer to multilayer researchgate.netrsc.org
Characterization TechniquesRaman Spectroscopy, XRD, XPS, AFM, TEM researchgate.netrsc.orgacs.org

Solution-Phase Synthesis and Exfoliation Strategies for WS2

Hydrothermal and Solvothermal Synthetic Protocols for WS2 Nanostructures

Hydrothermal and solvothermal methods are versatile solution-phase techniques for the synthesis of a variety of tungsten disulfide (WS₂) nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, typically an autoclave.

Hydrothermal Synthesis: This approach has been utilized to produce WS₂ nanoparticles and ultrathin nanosheets. rsc.orgscispace.com In a typical procedure, a tungsten salt, such as sodium tungstate (B81510) (Na₂WO₄·2H₂O), and a sulfur source, like thiourea (B124793) (CH₄N₂S), are dissolved in deionized water. scispace.com The addition of other reagents, such as oxalic acid and surfactants, can influence the morphology of the final product. scispace.com For instance, the use of cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a surfactant has been shown to play a critical role in the formation of different WS₂ nanostructures, including nanospheres, nanowires, and nanobelts. semanticscholar.org The reaction mixture is then heated in a stainless steel autoclave at temperatures ranging from 180°C to 240°C for several hours. scispace.comresearchgate.net A modified hydrothermal method employing sodium cholate (B1235396) as a surfactant has been developed for the synthesis of few-layered WS₂ nanosheets. atlantis-press.com

Solvothermal Synthesis: This method is similar to the hydrothermal route but uses organic solvents instead of water. A facile and efficient microwave-assisted solvothermal method has been reported for the synthesis of WS₂ nanostructures in N-methyl-2-pyrrolidone (NMP) using tungsten hexachloride (WCl₆) and elemental sulfur as starting materials. rsc.org By adjusting the reactant concentration and reaction temperature, the assembly of WS₂ nanosheets into different morphologies, such as nanocones and nanoworms, can be controlled. rsc.org Another solvothermal process in pyridine (B92270) has been used to prepare hollow spherical WS₂ nanoparticles with diameters of about 100 nm, where trioctylamine (B72094) (TOA) was used as a modifying agent. researchgate.net In the absence of TOA, the same reaction yielded sheet-like pieces and their irregular aggregates. researchgate.net

MethodPrecursorsSolvent/SurfactantTemperatureResulting NanostructureReference
HydrothermalSodium tungstate, Thiourea, Oxalic acid, F127Deionized water240°CUltrathin nanosheets (~10 nm thick) scispace.com
HydrothermalTungsten salt, ThioacetamideAqueous solutionHigh temperature and pressureNanoparticles nanoslicklubricants.com
Hydrothermal-Cetyltrimethyl ammonium bromide (CTAB)-Nanospheres, nanowires, nanobelts semanticscholar.org
Microwave-assisted SolvothermalTungsten hexachloride (WCl₆), Elemental sulfurN-methyl-2-pyrrolidone (NMP)-Nanosheets, nanocones, nanoworms rsc.org
Solvothermal-Pyridine, Trioctylamine (TOA)-Hollow spherical nanoparticles (~100 nm) researchgate.net

Chemical Exfoliation via Intercalation Techniques for WS2 Nanosheets

Chemical exfoliation through intercalation is a powerful top-down approach for producing large quantities of single- and few-layered WS₂ nanosheets from bulk crystals. This method involves the insertion of foreign species, typically ions, between the layers of the WS₂ crystal, which weakens the van der Waals forces holding the layers together. Subsequent sonication or agitation then separates the layers to yield a dispersion of nanosheets.

A widely used intercalation agent is lithium, often in the form of n-butyllithium (n-BuLi). However, this method can lead to the formation of the metallic 1T phase of WS₂ after prolonged reaction times. rsc.orgresearchgate.net An alternative approach that yields the semiconducting 2H phase involves the use of lithium halides (LiCl, LiBr, and LiI) to facilitate the intercalation of lithium. rsc.orgresearchgate.net This method is significantly faster, requiring only a short sonication time (e.g., 5 minutes) to achieve exfoliation. rsc.orgresearchgate.net The yield of exfoliated nanosheets can be quite high, with reports of up to 19 mg/ml when using LiI as the exfoliating agent. rsc.orgresearchgate.net

The exfoliation process is typically carried out in a polar solvent. The resulting nanosheets can be characterized by various techniques, including microscopy and spectroscopy, to confirm their few-layered nature and stoichiometric composition. rsc.orgresearchgate.net A two-step exfoliation process combining low-energy ball milling in acetonitrile (B52724) followed by sonication has also been demonstrated as an effective and high-yield method for producing thin films of well-packed and interconnected WS₂ flakes. mdpi.com

Intercalation AgentKey FeaturesResulting WS₂ PhaseReference
n-Butyllithium (n-BuLi)Prolonged reaction time (3-7 days) at higher temperatures.Metallic 1T phase rsc.orgresearchgate.net
Lithium Halides (LiCl, LiBr, LiI)Short reaction time (5 minutes sonication), high yield (up to 19 mg/ml with LiI).Semiconducting 2H phase rsc.orgresearchgate.net

Mechanical Exfoliation for High-Quality WS2 Monolayers

Mechanical exfoliation, often referred to as the "Scotch tape" or "tape stripping" method, is a technique used to obtain high-quality, pristine single monolayers of WS₂. chinanano.com This method relies on overcoming the weak van der Waals forces between the layers of a bulk WS₂ crystal using an adhesive tape.

The process involves repeatedly peeling thin layers from a bulk WS₂ crystal with tape. By pressing the tape with the thinned crystal against a substrate, such as SiO₂/Si, and then carefully removing the tape, single and few-layered flakes are transferred to the substrate. chinanano.com While this method produces flakes with excellent crystalline quality and electronic properties, it is a low-yield process and the resulting flakes have random sizes and shapes. arxiv.org

Despite its limitations in scalability, mechanical exfoliation is a crucial technique for fundamental studies of the properties of monolayer WS₂ due to the high quality of the produced flakes. arxiv.org The exfoliated monolayers can be identified and characterized using optical microscopy, atomic force microscopy (AFM) to determine the layer thickness, and Raman spectroscopy to confirm their monolayer nature. arxiv.org

TechniqueDescriptionAdvantagesDisadvantagesReference
Mechanical ExfoliationUses adhesive tape to peel layers from a bulk WS₂ crystal.Produces high-quality, pristine monolayer flakes.Low yield, random flake size and shape, not scalable. chinanano.comarxiv.org

Colloidal Synthesis of WS2 Nanosheets

Colloidal synthesis is a solution-phase, bottom-up approach that allows for the production of colloidally stable WS₂ nanosheets with control over their crystal phase, size, and number of layers. acs.orgnih.govrsc.org This method typically involves the reaction of tungsten and sulfur precursors at high temperatures in the presence of coordinating ligands.

A notable aspect of colloidal synthesis is the ability to selectively produce different polymorphs of WS₂. For instance, one method has been developed to produce metallic WS₂ nanosheets with a distorted octahedral 1T structure. acs.org A slight modification of this synthesis protocol can lead to the formation of the more common semiconducting 2H-WS₂ nanostructures. acs.orgnih.gov The control over the crystal phase is often governed by the reactivity of the tungsten precursor and the reaction time. acs.org

Researchers have also developed protocols to control the size of the nanosheets. For example, using 1-octadecanethiol (B147371) as a coordinating agent in a hot injection method allows for the synthesis of monodisperse, size-controlled 1T'-WS₂ nano-monolayers with high colloidal stability. chemrxiv.org The size of the nanosheets can be regulated by adjusting the reaction time and the amount of the coordinating agent. chemrxiv.org Another solution-phase protocol has been demonstrated to prepare colloidal WS₂ nanosheets with very small lateral dimensions (15 to 40 nm) and well-controlled odd numbers of layers (1, 3, and 5 layers). rsc.org

The synthesized colloidal nanosheets are typically characterized by transmission electron microscopy (TEM), X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and optical spectroscopy to determine their structure, size, and properties. acs.orgnih.gov

Synthesis ProtocolKey FeaturesResulting WS₂ ProductReference
Colloidal synthesis with modified protocolControl over crystal phase by varying tungsten precursor reactivity and reaction time.Metallic 1T-WS₂ monolayer nanosheets or semiconducting 2H-WS₂ aggregated nanostructures. acs.orgnih.gov
Hot injection with 1-octadecanethiolControl over nanosheet size by adjusting reaction time and amount of coordinating agent.Monodisperse size-controlled 1T'-WS₂ nano-monolayers with high colloidal stability. chemrxiv.org
Solution-phase protocolPrecise control of lateral size and layer number.Colloidal nanosheets with lateral dimensions of 15-40 nm and 1, 3, or 5 layers. rsc.org

Solid Precursor Reaction Routes for WS2 Nanoparticles

The synthesis of WS₂ nanoparticles, particularly those with fullerene-like (IF) structures, can be achieved through reaction routes that exclusively use solid precursors. This approach offers a safer alternative to methods that rely on toxic and hazardous gases. d-nb.inforesearchgate.net

In a typical solid precursor reaction, a metal oxide nanopowder (e.g., tungsten oxide), sulfur, and a hydrogen-releasing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are used as the starting materials. d-nb.inforesearchgate.net The reaction can be initiated through two main heating methods:

Conventional Furnace Heating: The mixture of solid precursors is heated in a furnace to temperatures in the range of 600-900°C. d-nb.info This method creates near-equilibrium conditions for the reaction.

Photothermal Ablation: This technique uses highly concentrated white light to achieve much higher temperatures (around 1700°C) for short periods. This creates a non-equilibrium environment with large temperature and flux gradients. d-nb.info

The reaction mechanism involves a two-step process. First, the metal oxide is reduced in the hydrogen atmosphere generated by the decomposition of the metal hydride. Subsequently, sulfur atoms from the vapor phase diffuse through the initially formed sulfide layers into the oxide core of the nanoparticle. d-nb.info

This solid-state synthesis route has been successfully demonstrated for the production of fullerene-like WS₂ nanoparticles and offers a pathway for safer, industrial-scale production. d-nb.inforesearchgate.net

ParameterDetailsReference
PrecursorsMetal oxide nanopowder (e.g., tungsten oxide), Sulfur, Hydrogen-releasing agent (NaBH₄ or LiAlH₄) d-nb.inforesearchgate.net
Heating MethodsConventional furnace heating (600-900°C) or Photothermal ablation (~1700°C) d-nb.info
Resulting ProductFullerene-like WS₂ nanoparticles d-nb.inforesearchgate.net
AdvantagesAvoids the use of toxic and hazardous gases, suitable for industrial scale-up. d-nb.inforesearchgate.net

Morphological Engineering and Controlled Growth of WS2 Structures

The synthesis of tungsten disulfide (WS₂) has evolved to allow for precise control over its morphology, leading to the creation of a variety of nanostructures with tailored properties. This section details the synthetic methodologies for producing WS₂ in the form of nanosheets and monolayers, nanotubes and fullerene-like nanoparticles, quantum dots, and single crystals, highlighting the architectonic control achievable in each case.

Synthesis of WS₂ Nanosheets and Monolayers

The production of two-dimensional (2D) WS₂ nanosheets and monolayers is primarily achieved through top-down and bottom-up approaches. These methods are crucial for applications in electronics and optoelectronics, where the material's properties are highly dependent on its thickness and crystalline quality.

Chemical Vapor Deposition (CVD): A prominent bottom-up method for growing high-quality, large-area monolayer and few-layer WS₂ films is Chemical Vapor Deposition (CVD). This technique involves the reaction of volatile precursors on a substrate at elevated temperatures. Common tungsten sources include tungsten trioxide (WO₃) and tungsten hexacarbonyl (W(CO)₆), while sulfur powder is typically used as the sulfur source. The choice of precursors and the introduction of promoters like sodium bromide (NaBr) can influence the growth dynamics. escholarship.org For instance, tungstic acid has been utilized as a tungsten precursor to grow single crystalline WS₂ monolayers with lateral sizes reaching up to hundreds of micrometers. mdpi.com The growth temperature in atmospheric pressure CVD (APCVD) plays a critical role in the morphology and quality of the resulting WS₂ crystals, with temperatures typically ranging from 700°C to 850°C. cambridge.org A modified CVD approach with a controllable reverse flow has been shown to enable the rapid growth of large-domain single crystals of monolayer WS₂. nih.gov

Liquid Phase Exfoliation (LPE): This top-down method involves the exfoliation of bulk WS₂ crystals into thin nanosheets in a liquid medium. Sonication is often employed to provide the necessary energy to overcome the van der Waals forces between the layers. The choice of solvent is critical for successful exfoliation. While organic solvents like N-methylpyrrolidone (NMP) are effective, there is a growing interest in more environmentally friendly alternatives. cambridge.org For example, aqueous ammonia (B1221849) has been successfully used for the liquid-phase exfoliation of WS₂. nih.gov Surfactants such as sodium dodecyl benzene (B151609) sulfonate (SDBS) can also be used in water to facilitate the exfoliation process. rsc.org A modified LPE method involving pre-intercalation with n-butyllithium has been reported to achieve a high yield of 1-2 layer semiconducting WS₂ nanosheets. proquest.com

Hydrothermal Synthesis: This method offers a facile and scalable route to produce WS₂ nanosheets. In a typical process, a tungsten precursor, such as sodium tungstate (Na₂WO₄·2H₂O), and a sulfur source, like thiourea (CH₄N₂S), are reacted in an aqueous solution under high temperature and pressure in an autoclave. acs.orgnih.gov The use of surfactants like cetyltrimethylammonium bromide (CTAB) or polymers such as polyethylene (B3416737) glycol (PEG) can help control the morphology of the resulting nanostructures, leading to the formation of nanosheets, nanorods, or nanofibres. researchgate.net This method can also be used to synthesize stable metallic 1T phase WS₂ nanosheets. acs.org

Table 1: Comparison of Synthesis Methods for WS₂ Nanosheets and Monolayers

Method Precursors/Starting Materials Typical Conditions Advantages Disadvantages
Chemical Vapor Deposition (CVD) WO₃, W(CO)₆, Sulfur, Tungstic Acid High Temperature (700-850°C), Atmospheric or Low Pressure High crystal quality, large area growth, precise thickness control High temperature, complex setup, potential for precursor contamination
Liquid Phase Exfoliation (LPE) Bulk WS₂ powder, Solvents (NMP, aqueous ammonia), Surfactants (SDBS) Sonication, Centrifugation Scalable, low cost, solution-processable Non-uniform thickness, smaller lateral size, potential for defects
Hydrothermal Synthesis Na₂WO₄·2H₂O, CH₄N₂S, Surfactants (CTAB, PEG) High Temperature (e.g., 240°C) and Pressure in Autoclave Facile, scalable, good control over morphology with surfactants Can result in thicker nanosheets compared to LPE and CVD

Formation of WS₂ Nanotubes and Fullerene-like Nanoparticles

Beyond 2D structures, WS₂ can form hollow, closed-cage nanostructures such as nanotubes and fullerene-like nanoparticles, which exhibit excellent lubricating and mechanical properties.

Synthesis of WS₂ Nanotubes: WS₂ nanotubes are typically synthesized through high-temperature gas-solid reactions. A common method involves the sulfurization of tungsten-based precursors. For example, tungsten thin films can be sulfurized in a flowing nitrogen gas atmosphere at temperatures between 950°C and 1000°C to form nanotubes. rsc.org In this process, 2D WS₂ flakes are observed to curl and wrap around themselves. rsc.org Another established route is the sulfurization of tungsten oxide nanowhiskers (e.g., W₁₈O₄₉) at elevated temperatures in a reducing atmosphere containing hydrogen sulfide (H₂S). acs.orgnih.gov The reaction proceeds via a "surface-inward" mechanism where the oxide surface is first converted to WS₂, followed by the inward progression of the reaction, ultimately forming hollow nanotubes. nih.gov The synthesis can also be achieved through the thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄) in a hydrogen and thiophene (B33073) atmosphere at temperatures of 360-450°C. researchgate.net

Synthesis of Fullerene-like WS₂ Nanoparticles: Inorganic fullerene-like (IF) WS₂ nanoparticles are synthesized through various methods that promote the formation of closed-cage structures. A notable method is the gas-solid reaction in a fluidized bed reactor, where tungsten oxide nanoparticles are reacted with H₂S gas in a reducing atmosphere at temperatures ranging from 400°C to 900°C. acs.org The concentration of H₂S is a critical factor in controlling the structure of the resulting WS₂. acs.org An alternative approach that avoids the use of hazardous gases involves the reaction of solid precursors, such as a metal oxide nanopowder, sulfur, and a hydrogen-releasing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), at high temperatures. proquest.com These nanoparticles typically exhibit a spherical morphology with a closed hollow structure and an average particle size of around 50 nm. cambridge.org

Table 2: Synthesis Parameters for WS₂ Nanotubes and Fullerene-like Nanoparticles

Structure Synthesis Method Precursors Key Parameters Resulting Morphology
Nanotubes Sulfurization of Thin Film Tungsten film, Sulfur Temperature: 950-1000°C, N₂ atmosphere Hollow tubes formed by self-wrapping of 2D flakes
Nanotubes Sulfurization of Nanowhiskers W₁₈O₄₉ nanowhiskers, H₂S, H₂ Temperature: >900°C Multiwall nanotubes with diameters of 20-150 nm
Fullerene-like Nanoparticles Fluidized Bed Reactor Tungsten oxide nanoparticles, H₂S, H₂ Temperature: 400-900°C, H₂S concentration Spherical, closed-cage nanoparticles
Fullerene-like Nanoparticles Solid Precursor Reaction Metal oxide nanopowder, Sulfur, NaBH₄/LiAlH₄ High temperature (furnace or photothermal ablation) Closed hollow structures with average size of ~50 nm

Fabrication of WS₂ Quantum Dots

WS₂ quantum dots (QDs) are zero-dimensional (0D) nanomaterials that exhibit quantum confinement effects, leading to unique optical and electronic properties. Their synthesis can be broadly categorized into top-down and bottom-up approaches.

Top-Down Methods: These methods involve breaking down bulk WS₂ into nanoscale quantum dots. A common technique is a combination of grinding and sonication of WS₂ powder. mdpi.com Ultrasonic cavitation in a suitable solvent, such as a water-ethanol mixture, can also be employed to exfoliate and break down WS₂ flakes into QDs with an average size of around 5 nm. iaea.org

Bottom-Up Methods: These approaches build QDs from atomic or molecular precursors. Hydrothermal and solvothermal methods are widely used. For instance, photoluminescent WS₂ QDs can be synthesized from WS₂ powder via a hydrothermal route in the presence of sodium hydroxide (B78521) (NaOH). rsc.org A one-pot hydrothermal method using sodium tungstate (Na₂WO₄·2H₂O) and activated elemental sulfur (S dissolved in tri-n-octylphosphine) as precursors can produce high-quality, colloidally stable WS₂ QDs. nih.gov Another approach combines ultrasonication to create WS₂ nanosheets from bulk powder, followed by a hydrothermal treatment to scissor the nanosheets into QDs. acs.org

Table 3: Overview of WS₂ Quantum Dot Synthesis

Method Approach Starting Materials/Precursors Key Process Average Size
Grinding and Sonication Top-down WS₂ powder Mechanical grinding followed by sonication < 5 nm
Ultrasonic Cavitation Top-down Bulk WS₂ mineral Tip ultrasonication in water-ethanol ~5 nm
Hydrothermal Bottom-up WS₂ powder, NaOH Hydrothermal treatment in an autoclave Not specified
One-pot Hydrothermal Bottom-up Na₂WO₄·2H₂O, Activated Sulfur Hydrothermal reaction at 210°C for 24 h 7.8 nm
Ultrasonication and Hydrothermal Combination WS₂ powder, CTAB Sonication to form nanosheets, then hydrothermal scissoring Not specified

Growth of WS₂ Single Crystal Systems and Polymorphs

The growth of large, high-quality single crystals of WS₂ is essential for fundamental studies and for the fabrication of high-performance electronic devices. Furthermore, controlling the polymorphic phase of WS₂ allows for the tuning of its electronic properties from semiconducting to metallic.

Growth of Single Crystals: Chemical Vapor Transport (CVT) and Chemical Vapor Deposition (CVD) are the primary methods for growing WS₂ single crystals. In the CVT technique, a transporting agent, such as iodine, is used to transport the constituent elements from a source zone to a cooler growth zone in a sealed ampoule, where they react and deposit as single crystals. researchgate.net The APCVD method, using precursors like WO₃ and sulfur, has been employed to grow wafer-scale monolayer WS₂ single crystals on substrates like Au(111). acs.org The introduction of promoters like NaCl during APCVD can significantly influence the nucleation and growth, improving the quality of the resulting single crystals. cambridge.org

Control of Polymorphs: WS₂ exists in different polymorphs, with the most common being the semiconducting 2H phase and the metallic 1T phase. Colloidal synthesis methods have shown promise in controlling the polymorphic phase of WS₂ nanocrystals. By carefully selecting precursors and ligands, and controlling the reaction kinetics, it is possible to selectively synthesize either the metastable 2M phase (a distorted 1T structure) or the thermodynamically stable 2H phase. escholarship.org For instance, the choice between oleic acid and oleylamine (B85491) as ligands in the colloidal synthesis of tungsten selenide (B1212193) (WSe₂), a related transition metal dichalcogenide, has been shown to control the resulting crystal phase. acs.org This highlights the potential for ligand-mediated control over polymorphism in WS₂ synthesis as well.

Table 4: Methods for Growth of WS₂ Single Crystals and Polymorphs

Focus Method Precursors/Transport Agent Substrate/Environment Key Outcome
Single Crystal Growth Chemical Vapor Transport (CVT) WS₂ powder, Iodine Sealed ampoule with temperature gradient Bulk single crystals
Single Crystal Growth Atmospheric Pressure CVD (APCVD) WO₃, Sulfur, NaCl Au(111), SiO₂/Si Wafer-scale monolayer single crystals
Polymorph Control Colloidal Synthesis Tungsten hexacarbonyl, Sulfur, Ligands (e.g., oleic acid) High-boiling point organic solvents Selective synthesis of 2H or 2M (distorted 1T) phase nanocrystals

Advanced Characterization and Spectroscopic Investigations of Ws2 Architectures

Electron Microscopy-Based Structural Elucidation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and fine structure of WS₂ materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Layered Structures and Nanotubes

TEM and HRTEM provide higher resolution details about the internal structure, layered nature, and defects within WS₂ materials, including nanotubes and nanosheets. TEM micrographs can clearly show the layered structure of WS₂, with a characteristic interplanar distance. researchgate.net HRTEM allows for atomic resolution imaging, revealing the hexagonal stacking order in WS₂ nanotubes and identifying structural defects such as grain boundaries, dislocations, and terraces. researchgate.net It can also confirm the existence of specific crystalline planes, indicating the single-crystalline nature of nanosheets. nih.gov TEM analysis has been crucial in studying the morphology and defects of WS₂ nanotubes, showing that thin nanotubes are cylindrical while thicker ones have polygonal cross-sections. unc.edu HRTEM images and associated Fast Fourier Transforms (FFTs) can determine the spacing between layers in nanotubes, consistent with the (002) d-spacing of multilayer hexagonal WS₂. acs.org TEM can also track the formation mechanism of WS₂ nanotubes, observing the growth of layers from the edges of a core. acs.org

X-ray Diffraction (XRD) for Crystallographic and Phase Analysis of WS₂

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure, phase composition, crystallinity, and preferred orientation of WS₂. tungsten-powder.com XRD patterns of WS₂ typically show prominent peaks corresponding to the hexagonal phase. chalcogen.ronih.govacs.org For example, XRD analysis of vertically-oriented WS₂ nanosheets grown on a silicon substrate shows characteristic peaks at specific 2θ values, attributed to the (002), (004), (006), and (008) planes of the hexagonal phase. nih.gov The presence of only (00l) reflections can indicate a specific orientation of the WS₂ crystal structure along the c-axis. nih.gov XRD can confirm the formation of the desired WS₂ phase and help identify any impurity phases, such as tungsten oxide (WO₃), which may be present depending on the synthesis conditions. tuke.sknih.gov Sharp and intense peaks in the XRD pattern indicate a highly crystalline nature of the WS₂ layered structures. nih.gov XRD is also used to analyze the crystal structure and phase composition of synthesized WS₂ microspheres, confirming the hexagonal phase. chalcogen.ro

A typical XRD pattern of hexagonal WS₂ may exhibit peaks at the following approximate 2θ values:

2θ (°)Crystal Plane (hkl)
14.6(002)
29.1(004)
32.62(100) chalcogen.ro
35.74(102) chalcogen.ro
43.42(006) chalcogen.ro
44.2(006) nih.gov
60.2(008) nih.gov

Note: Peak positions can vary slightly depending on synthesis methods and sample characteristics.

Vibrational and Electronic Spectroscopy of WS₂ Materials

Spectroscopic techniques, particularly Raman spectroscopy, are essential for probing the vibrational and electronic properties of WS₂, providing information about layer number, defects, strain, and interlayer coupling. atlantis-press.comresearchgate.netnih.gov

Raman Spectroscopy for Layer and Defect Characterization of WS₂

Raman spectroscopy is a widely used technique to characterize the vibrational modes (phonons) of WS₂, which are sensitive to the number of layers, presence of defects, and strain. atlantis-press.comnovami.comresearchgate.netcas.cnarxiv.org The Raman spectrum of WS₂ exhibits characteristic peaks corresponding to specific phonon modes, notably the in-plane vibrational E¹₂g mode and the out-of-plane A₁g mode. atlantis-press.comresearchgate.net The positions and relative intensities of these peaks are used as fingerprints to identify the number of layers in thin WS₂ flakes. atlantis-press.comresearchgate.net

Defects in WS₂ can also be probed by Raman spectroscopy. cas.cnarxiv.org Defects can activate phonons from the Brillouin zone boundary that are otherwise not observed in pristine samples. cas.cn The intensity of certain modes, like the LA(M) mode, can be related to the concentration of defects. arxiv.org

Layer-Dependent Phonon Modes and Frequency Shifts in WS₂

The Raman spectra of WS₂ show a strong dependence on the number of layers. atlantis-press.comresearchgate.net As the number of layers increases from monolayer to bulk, the frequencies of the characteristic E¹₂g and A₁g phonon modes shift. atlantis-press.comresearchgate.net The E¹₂g mode typically shows a redshift (shifts to lower frequency) with increasing layer number, while the A₁g mode undergoes a blueshift (shifts to higher frequency). atlantis-press.comresearchgate.net This opposing shift in peak positions with layer thickness is a key characteristic used to determine the number of layers in few-layer WS₂ samples. atlantis-press.comresearchgate.net The frequency difference between the A₁g and E¹₂g modes (Δν) can also be used to identify the sample thickness. researchgate.net

Temperature also affects the Raman modes of WS₂, causing them to soften (shift to lower frequencies) as temperature increases. acs.orgdergipark.org.tr

Data Table: Typical Raman Peak Positions for WS₂ (Approximate values)

Number of LayersE¹₂g Mode (cm⁻¹)A₁g Mode (cm⁻¹)Δν (cm⁻¹)
Monolayer~357 atlantis-press.comresearchgate.net~418 atlantis-press.comresearchgate.net~61 atlantis-press.comresearchgate.net
Bilayer~68.3 researchgate.net
Trilayer~350 researchgate.net~418 researchgate.net~69.2 researchgate.net
Bulk~350 researchgate.net~420 researchgate.net~70 researchgate.net

Note: Specific peak positions can vary slightly depending on the excitation laser wavelength, strain, and synthesis method. atlantis-press.comresearchgate.net

Resonant Raman Features and Double Resonance Processes in WS2

Resonant Raman spectroscopy in WS2 involves exciting the material with a laser energy that is close to an electronic transition, leading to a significant enhancement of specific Raman modes. This phenomenon is often explained by double resonance processes, which involve the interaction of electrons or holes with phonons. In monolayer WS2, strong Raman peaks in the range of 700–850 cm⁻¹ have been observed, particularly with deep-ultraviolet excitation, and are attributed to double resonance Raman scattering of phonons around the M and K points in the hexagonal Brillouin zone. nih.govresearchgate.net

The double resonance Raman process typically involves two phonons with equal and opposite momentum and an intermediate excited electronic state that resonates with the electronic band structure. researchgate.net This process is particularly active in single-layer WS2. acs.org Inter-valley electron-phonon scattering between inequivalent M points in the Brillouin zone can give rise to second-order Raman peaks due to M point phonons. aps.org The 2LA mode, a second-order longitudinal acoustic overtone mode, is a prominent feature in the Raman spectra of monolayer WS2, especially when using 532 nm excitation, owing to the double resonance process. researchgate.netrsc.org

Temperature-Dependent Phonon Softening in WS2

Temperature-dependent Raman spectroscopy studies on single-layer WS2 have revealed that the frequencies of its characteristic Raman modes, such as the E¹₂g and A₁g modes, soften (decrease) as the temperature increases. acs.orgnih.gov This softening is observed over a wide temperature range, for instance, from 77 to 623 K. acs.orgnih.gov All first- and second-order modes of single-layer WS2 exhibit this softening trend with increasing temperature. acs.org

The temperature-dependent changes in Raman mode frequencies can be attributed to anharmonic effects, including thermal expansion and multi-phonon scattering processes (three- and four-phonon). researchgate.net For single-layer WS2, the changes in Raman mode frequencies (Δω) with temperature variation from 77 to 623 K have been quantified for various modes, as shown in the table below. acs.org

Raman ModeΔω (cm⁻¹) (77-623 K)Temperature Coefficient (cm⁻¹ K⁻¹)
2LA(M)4.5-0.008
E¹₂g3.3-0.006
A₁g3.5-0.006
A₁g(M) + LA(M)7.4-0.01

Table 1: Temperature-dependent Raman shifts and coefficients for single-layer WS2. acs.orgnih.gov

The temperature coefficients of the Raman-active peaks in single-layered WS2 have been observed to be different from those of multilayer samples, which can be used to differentiate them. acs.org

Identification of Defect-Induced Raman Modes in WS2

Lattice defects, particularly sulfur vacancies, play a significant role in influencing the Raman spectra of WS2. optica.orgresearchgate.net Defect-induced Raman modes, such as the LA(M) mode, are observed and their intensity can be correlated with the defect density. rsc.orgresearchgate.net The presence of the LA mode in as-deposited material indicates the presence of defects, which is expected in CVD-grown and transferred monolayer TMDs. rsc.org

Studies utilizing techniques like tip-enhanced resonance Raman spectroscopy have revealed defect-related Raman modes denoted as D and D′ modes in monolayer WS2. optica.orgresearchgate.netspiedigitallibrary.org Density functional theory calculations suggest that sulfur vacancies introduce these D and D′ modes, as well as causing a red-shift in the A₁g mode. optica.orgresearchgate.netspiedigitallibrary.org The intensity of the D peak increases with increasing defect density. researchgate.net These defect-related Raman modes can be used to assess the quality of monolayer WS2. optica.orgresearchgate.netspiedigitallibrary.org

Photoluminescence (PL) Spectroscopy for Excitonic Behavior in WS2

Photoluminescence spectroscopy is a powerful technique for investigating the excitonic properties of WS2, including exciton (B1674681) and trion emissions, and their sensitivity to the environment and excitation conditions. Monolayer WS2 is known for its strong PL signals at around 2.0 eV at room temperature due to its direct band gap. arxiv.org

Exciton Emission Energies and Environmental Shifts in WS2

The PL spectra of monolayer WS2 are dominated by excitonic features, primarily neutral excitons (X or A⁰) and negatively charged trions (X⁻ or A⁻). arxiv.orgnih.govoptica.orgmdpi.com The emission energy of these excitons is sensitive to the surrounding environment, including the substrate and adsorbed molecules. rsc.orgarxiv.orgresearchgate.net

Environmental factors and substrates can induce shifts in the exciton emission energies. For example, exposure to gases like NO₂ and NH₃ can lead to blue-shifts and red-shifts in the PL emission energies, respectively, due to charge transfer upon adsorption. rsc.orgrsc.org The magnitude of these shifts is dependent on gas concentration and temperature. rsc.org Substrates can also influence the emission peak position, with monolayer WS2 on a Si/SiO₂ substrate exhibiting a more pronounced redshift compared to other substrates like hafnium oxide and calcium fluoride. optica.org Chemisorbed oxygen and physisorbed molecules can affect the emission properties of WS2 monolayers. arxiv.org

The neutral exciton peak in monolayer WS2 is typically observed at a slightly higher energy than the trion peak. arxiv.orgmdpi.com At room temperature, the neutral exciton emission (A⁰) might be around 1.98 eV, while the negatively charged trion emission (A⁻) is around 1.94 eV, with an energy difference of about 40 meV. mdpi.com The actual peak positions can vary depending on the sample preparation method and the presence of defects or strain. aip.org For instance, aged CVD-grown monolayers on Si/SiO₂ can show a redshift in the A-exciton peak compared to as-grown monolayers. aip.org

Trion Peaks and Adsorption Kinetics in WS2

Trions, which are bound states of an exciton and an electron or a hole, are commonly observed in the PL spectra of WS2 due to strong Coulomb interaction. arxiv.org In unintentionally doped WS2, which is typically n-type, the trions are negatively charged. arxiv.org The trion peak usually appears at a slightly lower energy than the neutral exciton peak. arxiv.orgnih.gov

The intensity of the trion peak relative to the exciton peak can be influenced by factors such as excitation power and the presence of adsorbates. rsc.orgarxiv.orgmdpi.com At higher excitation powers, the lower energy trion peak can grow much faster than the higher energy exciton peak. arxiv.org Adsorption of gases like NO₂ and NH₃ can lead to changes in the relative intensity of the trion and exciton peaks due to charge transfer. rsc.org For example, NH₃ adsorption can increase the trion intensity relative to the exciton peak. rsc.org

Analysis of adsorption kinetics using in situ PL has shown an exponential increase in the intensity of trion peaks with temperature when exposed to certain gases, with activation energies similar to those for the migration of sulfur vacancies in the WS2 lattice. rsc.orgrsc.org This suggests that lattice defects, such as sulfur vacancies, can act as preferential sites for gas adsorption, influencing the trion population. rsc.orgrsc.org The conversion between neutral excitons and trions can also be reversibly manipulated by changing laser power densities, which is attributed to laser-assisted adsorption and desorption of gas molecules affecting the free electron density on the WS2 surface. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State of WS2

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials like WS2. mdpi.comsgservice.com.tw XPS analysis of WS2 typically involves examining the core-level spectra of tungsten (W 4f) and sulfur (S 2p). mdpi.com

The W 4f spectrum of hexagonal 2H-WS2 shows characteristic peaks corresponding to the W⁴⁺ valence state. The W 4f₇/₂ peak is typically found around 32.5 eV to 33.3 eV, while the W 4f₅/₂ peak is located at a slightly higher binding energy, around 34.5 eV. mdpi.comrsc.orgxpsdatabase.net Deviations from ideal stoichiometry or the presence of other tungsten species can lead to additional peaks or shifts in the W 4f spectrum. For instance, residual WO₃ can be identified by a W⁶⁺ doublet with the W 4f₇/₂ peak around 35.9 eV. mdpi.comrsc.org Defective WSₓ (sulfur-deficient WS2) may show a W²ˣ⁺ peak (where 0 < x < 2) at a lower binding energy, around 31.9 eV. rsc.org The presence of WOxSy (oxysulfide) can also be detected. rsc.org

The S 2p spectrum of WS2 typically exhibits a doublet corresponding to the S²⁻ valence state in 2H-WS2, with the S 2p₃/₂ peak around 162 eV and the S 2p₁/₂ peak around 163.5 eV. mdpi.com Additional peaks in the S 2p spectrum can indicate the presence of other sulfur species, such as S-O bonds in WOxSy or different types of sulfur ions associated with WOₓSᵧ formation. mdpi.comsgservice.com.twrsc.org

XPS analysis can confirm the successful synthesis of WS2 and provide information about its purity and the presence of impurities or different chemical states resulting from synthesis methods or environmental exposure. mdpi.comrsc.org The atomic ratio between S 2p and W 4f signals can be used to assess the stoichiometry of the WS2 film. sgservice.com.tw

Spectroscopic Ellipsometry for Optical Dispersion Functions of WS₂ Films

Spectroscopic ellipsometry (SE) is a valuable technique for determining the optical properties of thin films, including the complex refractive index (n and k) and dielectric function (ε = ε₁ - iε₂), as well as film thickness, in a non-destructive manner. journal-spqeo.org.uaaip.orgaip.orgkaust.edu.sa This method involves measuring the change in polarization of light upon reflection from a sample surface over a range of wavelengths or energies and angles of incidence. The measured ellipsometric parameters, Psi (Ψ) and Delta (Δ), are then modeled to extract the optical constants and thickness of the film. acs.org

For WS₂ films, SE is particularly useful for probing excitonic transitions, which are strongly bound electron-hole pairs that significantly influence the optical properties of these 2D materials, even at room temperature. journal-spqeo.org.uaaip.orgsci-hub.se The low dimensionality of monolayer and few-layer WS₂ leads to weak dielectric screening and strong Coulomb interactions, enhancing the formation of excitons. aip.orgsci-hub.se These excitons manifest as distinct features (peaks in ε₂ and inflections in ε₁) in the dielectric function spectra obtained from SE analysis. acs.orgd-nb.info

Research employing SE on monolayer WS₂ films grown by chemical vapor deposition (CVD) on substrates like SiO₂/Si has allowed for the determination of their dispersion functions over a broad spectral range (e.g., 300 – 1700 nm or 0.73 – 4.13 eV). aip.orgaip.orgsci-hub.serefractiveindex.info Analysis often utilizes parametric optical models, such as Tauc-Lorentz oscillators, which are suitable for describing the absorption characteristics attributed to excitons in TMDs. aip.orgaip.orgsci-hub.serefractiveindex.inforesearchgate.net These models allow for the extraction of parameters related to the excitons, such as their central energy (critical points) and broadening. aip.orgresearchgate.net

Studies have shown that the positions of critical points for A, B, and C excitons in monolayer WS₂, as determined by SE and analyzed with Tauc-Lorentz oscillators, are in good agreement with results obtained from other spectroscopic techniques like differential reflectance. aip.org For example, reported critical point positions for A, B, and C excitons in monolayer WS₂ are approximately 2.04 eV, 2.38 eV, and 2.87 eV, respectively. aip.org

SE can also provide information about the spatial homogeneity of optical properties in WS₂ flakes. acs.org Imaging spectroscopic ellipsometry (ISE), for instance, allows for the investigation of the spatial dependence of the dielectric function with microscopic resolution, revealing variations in exciton-induced light absorption within a single flake. acs.org

Furthermore, SE studies have investigated the optical constants of WS₂ films with varying numbers of layers. journal-spqeo.org.uarefractiveindex.info The complex refractive index and optical conductivity within specific energy regions (e.g., 1 to 4.5 eV) can be extracted, aiding in the identification of interband transitions. journal-spqeo.org.ua

Table 1: Representative Exciton Energies in Monolayer WS₂ from Spectroscopic Ellipsometry

ExcitonApproximate Energy (eV)
A2.04
B2.38
C2.87

*Note: These values are representative and may vary slightly depending on the specific sample and measurement conditions. aip.org

UV-Vis Spectroscopy for Optical Absorption Properties of WS₂

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption and transmission of light by a material as a function of wavelength. nih.govresearchgate.netmdpi.comnih.govoptica.org For WS₂, UV-Vis spectroscopy is widely employed to characterize its optical absorption properties, particularly to determine its band gap and identify excitonic features. nih.govresearchgate.netmdpi.comnih.govoptica.orgresearchgate.netmdpi.com

The absorption spectrum of WS₂ exhibits characteristic peaks corresponding to excitonic transitions, similar to those observed in SE data. nih.govresearchgate.net These peaks arise from the absorption of photons that excite electrons from the valence band to the conduction band, forming excitons. mdpi.com For WS₂ nanosheets and films, absorption peaks are typically observed in the visible and near-infrared regions. nih.govoptica.orgresearchgate.net For instance, characteristic absorption peaks attributed to excitonic transitions at the K point of the Brillouin zone in the 2H-phase of WS₂ have been reported around 527 nm and 633 nm. researchgate.net Other studies report A and B excitonic transitions around 1.97 eV and 2.33 eV, respectively, for WS₂ flakes. nih.gov

UV-Vis spectroscopy is a direct method for estimating the band gap of WS₂. nih.govmdpi.com The band gap energy can often be determined from the absorption edge in the UV-Vis spectrum using methods like the Tauc plot. nih.gov The band gap of WS₂ is known to be layer-dependent, transitioning from an indirect band gap in bulk material to a direct band gap in monolayer form. aip.orgossila.comnih.gov UV-Vis measurements can reveal this transition; for example, the band gap of monolayer WS₂ is estimated to be around 1.9 eV, while multilayer WS₂ shows an indirect band gap of about 1.3 eV. nih.gov Studies have shown that the band gap values obtained from UV-Vis spectroscopy are consistent with those determined by photoluminescence (PL) spectroscopy. nih.govd-nb.info

The transmittance of WS₂ films in the UV-Vis region is also investigated using UV-Vis spectroscopy. nih.govmdpi.com It has been observed that the transmittance of WS₂ films increases as the number of layers decreases. nih.gov For example, the transmittance in the UV-visible region can increase from approximately 40% for a nine-layer film to over 80% for a monolayer. nih.gov

UV-Vis spectroscopy is also used to study the nonlinear optical absorption properties of WS₂, such as saturable absorption (SA) and two-photon absorption (TPA). optica.org Research using techniques like Z-scan, often combined with UV-Vis absorption measurements, has investigated the wavelength-dependent nonlinear absorption of WS₂ nanosheets. optica.org

Table 2: Examples of WS₂ Optical Absorption Characteristics from UV-Vis Spectroscopy

Material FormCharacteristic Absorption Peaks (nm)Approximate Exciton Energies (eV)Estimated Band Gap (eV)Reference
WS₂ Nanosheets527, 633-- researchgate.net
WS₂ Flakes-A: 1.97, B: 2.33- nih.gov
Monolayer WS₂ Film--~1.9 nih.gov
Multilayer WS₂ Film--~1.3 nih.gov

*Note: Specific peak positions and band gap values can vary depending on synthesis method, substrate, and number of layers.

Electronic Structure and Quantum Phenomena in Ws2 Materials

Band Structure Engineering and Tunability in WS₂

The electronic band structure of WS₂ is highly sensitive to various factors, allowing for significant engineering and tunability. Bulk WS₂ is an indirect band gap semiconductor. ossila.comaip.org However, when thinned down to a single monolayer, it undergoes a transition to a direct band gap semiconductor. ossila.comaip.orgresearchgate.net This indirect-to-direct band gap transition is a consequence of quantum confinement effects. aip.orgresearchgate.netcsic.es

The band gap value itself is also tunable with the number of layers. For instance, the band gap can be modulated from approximately 3.49 eV for a monolayer to 2.71 eV for 28 layers, based on electrical measurements. acs.org Optical measurements also show a direct band gap of around 2.1 eV for monolayer WS₂ and an indirect band gap of 1.2 eV for bulk WS₂. ossila.com

Strain is another effective knob for tuning the electronic properties and band structure of WS₂. Applying external strain can induce a direct-indirect-direct band gap transition in armchair nanoribbons. aip.org Studies on monolayer WS₂ under uniaxial tensile strain have shown redshifts in both neutral exciton (B1674681) and charged exciton (trion) peaks, indicating a decrease in the band gap. kaust.edu.sa The redshift rates observed were 46 meV/%strain for the exciton peak and 43 meV/%strain for the trion peak in monolayer WS₂. kaust.edu.sa Theoretical calculations also suggest that compressive strain can lead to a transition from a direct to an indirect band gap. researchgate.net

Substitutional doping also offers a pathway to tune the band structure. First-principles calculations indicate that doping with elements like nitrogen and phosphorus can reduce the band gap of monolayer WS₂ and, in some cases, transform the direct band gap to an indirect one. researchgate.net The concentration of the dopant significantly affects the electronic properties and can influence spin splitting in both the valence and conduction bands. researchgate.net

The ability to tune the band structure through these methods is crucial for tailoring WS₂ for various applications in optoelectronics, flexible electronics, and valleytronics. kaust.edu.saresearchgate.net

Here is a table summarizing the band gap values for different layers of WS₂:

Number of LayersBand Gap TypeBand Gap (eV)Measurement MethodCitation
BulkIndirect~1.2 - 1.35Optical ossila.comosti.gov
MonolayerDirect~1.94 - 2.15Optical, Electrical ossila.comosti.govresearchgate.net
MonolayerDirect~2.4 - 2.7- arxiv.org
BilayerDirect~1.95Optical nih.gov
Trilayer-~2.76Electrical acs.org
28 layers-~2.71Electrical acs.org

Note: Band gap values can vary depending on the synthesis method, substrate, and measurement technique.

Excitonic Effects and Light-Matter Interaction in WS₂

Excitonic effects play a dominant role in the optical properties of monolayer WS₂ due to strong Coulomb interactions and reduced dielectric screening in its two-dimensional nature. pku.edu.cnscispace.comarxiv.orgresearchgate.net Excitons are bound electron-hole pairs that significantly influence light absorption and emission processes. scispace.com

Monolayer WS₂ exhibits strong light-matter interactions, which are crucial for optoelectronic applications. ossila.comscispace.comnih.gov These interactions are enhanced by the material's atomic-scale thickness, direct band gap, non-centrosymmetric crystal structure, and strong excitonic effects. ossila.com

Research has identified various excitonic complexes in WS₂, including neutral excitons and charged excitons (trions). kaust.edu.saacs.orgrsc.org Trions are three-particle complexes formed by an electron-hole pair bound with an extra electron or hole. acs.org Both bright and dark excitons and trions have been observed. researchgate.netacs.orgrsc.org Dark excitons and trions are optically inactive due to spin or momentum forbidden transitions but can be observed through techniques like two-photon excitation spectroscopy or in n-doped samples. researchgate.netacs.orgrsc.org

Experimental measurements have determined the exciton binding energy in monolayer WS₂ to be significantly large, around 0.71 eV at the K valley in the Brillouin zone. researchgate.net Trion binding energies of approximately 34 meV have also been reported. researchgate.net These large binding energies contribute to the stability of excitons at room temperature. acs.orgarxiv.org

Studies on exciton dynamics in monolayer and bulk WS₂ have revealed differences in exciton lifetimes and diffusion coefficients. Exciton lifetimes of 22 ± 1 ps in monolayer and 110 ± 10 ps in bulk WS₂ have been measured. rsc.org Exciton diffusion coefficients were found to be 60 ± 20 cm²/s in monolayer and 3.5 ± 0.5 cm²/s in bulk samples. rsc.org

The strong light-matter interaction and the presence of stable excitonic complexes make WS₂ a promising material for applications in photonics, optoelectronics, and quantum technologies. pku.edu.cnscispace.comarxiv.org

Here is a table summarizing some key excitonic properties:

PropertyValue (Monolayer WS₂)Citation
Exciton Binding Energy~0.71 eV researchgate.net
Trion Binding Energy~34 meV researchgate.net
Exciton Lifetime22 ± 1 ps rsc.org
Trion g-factor~-8.6 rsc.org

Phase-Dependent Electronic Properties of WS₂ Polymorphs (e.g., 1T, 2H, 1T')

WS₂ exhibits polymorphism, existing in different crystalline phases with distinct atomic arrangements and, consequently, varied electronic properties. The most common polymorphs include the stable 2H phase and metastable phases like 1T and 1T'. orientjchem.orgjetir.orgrsc.org Other phases like 3R, 4M, and 2M also exist. orientjchem.orgjetir.orgarxiv.org

The electronic configuration of WS₂ polymorphs is largely determined by the coordination of the tungsten (W) atoms and the stacking of the sulfur (S) and tungsten layers. In the 2H and 3R phases, the tungsten atoms are in a trigonal-prismatic coordination (D₃h), resulting in semiconducting behavior. orientjchem.orgjetir.org The 2H phase is the most common and stable semiconducting form. jetir.org Bulk 2H-WS₂ is an indirect semiconductor, while monolayer 2H-WS₂ is a direct semiconductor. ossila.comaip.org

In contrast, the 1T phase has an octahedral coordination (Oₕ), and the 1T' and 4M phases have distorted octahedral units. orientjchem.org These phases typically exhibit metallic or semi-metallic characteristics. orientjchem.orgjetir.orgrsc.org The distorted 1T' phase is often observed and can be metallic or semi-metallic, with a very small band gap in some cases. sci-hub.seresearchgate.net The 1T phase is theoretically predicted to be metallic, although some experimental results suggest it might also be semiconducting, potentially coexisting with the metallic 1T' phase. researchgate.netarxiv.org

The 2M phase of WS₂, which has a monoclinic crystal structure with W-W zigzag chains, has also been investigated and shown to exhibit metallic behavior and even intrinsic superconductivity at low temperatures. arxiv.org

Controlling the crystalline phase of WS₂ at the nanoscale is crucial for achieving desired electronic properties for specific applications. jetir.org

Here is a table summarizing the electronic properties of different WS₂ polymorphs:

PolymorphCrystal Structure / CoordinationElectronic PropertyNotesCitation
2HHexagonal / Trigonal PrismaticSemiconductingStable phase, indirect in bulk, direct in monolayer orientjchem.orgjetir.orgrsc.org
3RRhombohedral / Trigonal PrismaticSemiconducting- orientjchem.orgrsc.org
1TMonoclinic / OctahedralMetallicMetastable orientjchem.orgjetir.orgrsc.org
1T'Monoclinic / Distorted OctahedralMetallic/Semi-metallicMetastable orientjchem.orgjetir.orgrsc.org
4MMonoclinic / Distorted OctahedralMetallicMetastable orientjchem.org
2MMonoclinicMetallic/SuperconductingExhibits W-W zigzag chains arxiv.org

Quantum Confinement Effects in WS₂ Nanostructures

Quantum confinement effects become prominent when the dimensions of WS₂ are reduced to the nanoscale, significantly influencing its electronic and optical properties. This is most notably observed in the transition from bulk WS₂ to monolayer WS₂. aip.orgresearchgate.netcsic.esacs.org

As mentioned earlier, bulk WS₂ is an indirect band gap semiconductor, while monolayer WS₂ is a direct band gap semiconductor. ossila.comaip.orgresearchgate.net This change is a direct consequence of quantum confinement perpendicular to the layers, which modifies the energy dispersion and leads to the valence band maximum and conduction band minimum aligning in momentum space. researchgate.netcsic.es This indirect-to-direct band gap transition in monolayers results in a significant enhancement of photoluminescence quantum yield. ossila.comarxiv.org

Quantum confinement effects are also observed in other WS₂ nanostructures, such as nanotubes and quantum dots. In single-wall inorganic nanotubes (SWINTs) of WS₂, cathodoluminescence studies have provided experimental evidence for quantum confinement effects, similar to those seen in monolayer WS₂. csic.esaip.org The electronic band gap in nanoparticles with sub-10 nm diameter becomes size-dependent due to quantum confinement. csic.esaip.org

In WS₂ quantum dots, quantum confinement leads to size-dependent photoluminescence emission and blue-shifted absorption features. researchgate.net Smaller quantum dots exhibit larger band gaps. researchgate.net The strong spin-orbit coupling observed in WS₂ quantum dots can be larger than in monolayer sheets. researchgate.net

The ability to tune the electronic structure through quantum confinement in various WS₂ nanostructures opens up possibilities for their use in a wide range of applications, including optoelectronic devices, catalysts, and field-effect transistors. aip.orgcsic.esaip.org

Here is a table illustrating the effect of quantum confinement on the band gap:

StructureDimensionalityBand Gap TypeBand Gap (eV)Citation
Bulk WS₂3DIndirect~1.2 - 1.35 ossila.comosti.gov
Monolayer WS₂2DDirect~1.94 - 2.15 ossila.comosti.govresearchgate.net
WS₂ Quantum Dots0DSize-dependentHigher than monolayer researchgate.net

Chemical Modification and Heterostructure Engineering of Ws2

Doping Strategies and Their Impact on WS2 Properties

Metal Doping of WS2 (e.g., Copper, Titanium, Chromium, Lanthanum)

Metal doping of WS2 has been explored to tune its electrical and catalytic properties. For instance, doping with transition metals like Copper (Cu), Titanium (Ti), and Chromium (Cr) can introduce changes in carrier type and concentration, affecting conductivity and catalytic activity. Lanthanum (La), a rare earth element, can also be used as a dopant to modify the electronic structure and potentially enhance properties like photoluminescence or catalytic performance. Research in this area focuses on understanding the preferred doping sites within the WS2 lattice and the resulting changes in electronic and catalytic behavior.

Non-Metal Doping of WS2 (e.g., Boron)

Non-metal doping, such as with Boron (B), offers another route to modify the electronic properties of WS2. Boron is a metalloid element fishersci.comuni.lunih.gov. Doping with non-metals can introduce vacancies or substitute for sulfur atoms, leading to changes in conductivity and reactivity. Studies investigate the effect of boron concentration on the electronic band gap and carrier mobility of WS2.

Other Elemental Doping of WS2 (e.g., Niobium, Rhenium)

Beyond common metals and non-metals, doping with other elements like Niobium (Nb) and Rhenium (Re) can also impact WS2 properties. Niobium is a metallic element americanelements.com. Rhenium is the fourth densest element, exceeded only by platinum, iridium, and osmium americanelements.com. Doping with Niobium or Rhenium can introduce different electronic configurations and potentially lead to novel properties, such as altered superconductivity or enhanced catalytic activity for specific reactions. Research explores synthesis methods for incorporating these elements and characterizing their influence on the structural and electronic characteristics of WS2.

Formation and Characterization of WS2-Based Heterostructures

Heterostructures are formed by combining WS2 with other materials, creating interfaces that can exhibit emergent properties not present in the individual components. These structures can be designed to facilitate charge transfer, enhance light absorption, or improve catalytic efficiency.

Inter-TMDC Heterostructures (e.g., WS2/MoS2)

Heterostructures formed by stacking different TMDCs, such as WS2 and Molybdenum Disulfide (MoS2), are of significant interest. MoS2 is a sulfide (B99878) salt nih.govthegoodscentscompany.com. These heterostructures can exhibit van der Waals bonding between the layers, leading to unique electronic and optical properties arising from interlayer interactions. nih.govthegoodscentscompany.comamericanelements.comfishersci.comfishersci.co.uk. The alignment of the band gaps in WS2/MoS2 heterostructures can create type-II band alignments, facilitating the separation of photogenerated electron-hole pairs, which is beneficial for photovoltaic and photocatalytic applications. Characterization techniques like photoluminescence spectroscopy and scanning tunneling microscopy are used to study the interlayer coupling and electronic structure of these heterostructures.

WS2-Oxide Heterostructures (e.g., WS2/WO3, WS2/TiO2, WS2-ZnO)

Combining WS2 with metal oxides like Tungsten Trioxide (WO3), Titanium Dioxide (TiO2), and Zinc Oxide (ZnO) allows for the creation of heterostructures with tailored properties for applications such as gas sensing, photocatalysis, and electronics. Tungsten trioxide is a chemical compound of oxygen and tungsten wikipedia.orgereztech.comfishersci.atamericanelements.com. Zinc oxide is an inorganic compound with the formula ZnO scribd.comwikipedia.orgmims.comereztech.comnih.gov. WO3 is a polymorphic compound whose crystal structure changes depending on temperature wikipedia.org. ZnO is a white powder that is insoluble in water scribd.comwikipedia.org. The interfaces between WS2 and these oxides can lead to charge transfer and band bending effects, influencing their electrical and catalytic performance. For example, WS2/WO3 heterostructures have been investigated for enhanced photocatalytic activity. WS2/TiO2 and WS2-ZnO heterostructures are explored for similar applications, leveraging the distinct properties of each component. Characterization involves techniques to analyze the interface quality, electronic properties, and functional performance of these oxide-based heterostructures.

Surface Functionalization and Composite Formation with WS2

Surface functionalization and the formation of composites with WS2 are crucial strategies to tailor its properties and expand its applications. These methods involve modifying the surface chemistry of WS2 or combining it with other materials, such as polymers, to create hybrid structures with enhanced or new functionalities.

Adsorption of Organic Molecules on WS2 Surfaces (e.g., 1-octanethiol)

The adsorption of organic molecules on WS2 surfaces is a method used to modify its surface properties. This process can involve the formation of self-assembled monolayers (SAMs) where molecules form a one-molecule-thick layer. kuleuven.be The interaction between the organic molecules and the WS2 surface can be based on covalent bonds or weaker van der Waals interactions. kuleuven.be

Research has explored the functionalization of defective WS2 surfaces using organic thiols. kuleuven.be It has been suggested that the attachment of organic moieties, such as thiophenols, occurs at the defect sites on the surface, forming a covalent bond. kuleuven.be The density of functionalization can potentially be controlled by tuning the functional group of the molecule. kuleuven.be

1-Octanethiol (B94742) (also known as octane-1-thiol or n-octyl mercaptan) is an organic compound with the chemical formula C8H18S. wikipedia.orguni.lu It is a thiol that has been used in surface modification studies. wikipedia.orgfishersci.befishersci.co.uk While specific detailed research findings on the adsorption of 1-octanethiol directly onto WS2 surfaces were not extensively detailed in the provided search results, the general principle of using organic thiols for functionalizing transition metal dichalcogenide surfaces, including WS2, has been reported. kuleuven.bebournemouth.ac.uk For instance, organic thiols have been used to impart hydrogen bonding sites to WS2 nanosheets, and advanced spectroscopic techniques have been employed to verify this modification. bournemouth.ac.uk The disappearance of S-H bonds in spectroscopic analysis can indicate a reaction between the thiol and the TMDs or a chemical transformation catalyzed by defect sites on the WS2 nanosheets. bournemouth.ac.uk

Surface functionalization of WS2 fullerene-like nanoparticles with alkyl-silane molecules has been reported to improve their dispersion in oil-based suspensions, reducing agglomeration and enhancing tribological behavior. scilit.comnih.govacs.org This suggests that organic molecule adsorption and grafting can significantly influence the dispersion stability and interfacial properties of WS2 nanomaterials.

Polymeric and Nanocomposite Formulations with WS2 (e.g., WS2@PEI, WS2@Chitosan)

WS2-based polymer nanocomposites are an area of significant research interest due to the ability of WS2 to enhance the properties of polymer matrices, leading to the development of smart materials. researchgate.net WS2 nanostructures, such as inorganic nanotubes (INTs) and fullerene-like nanoparticles (IFs), can be used for the reinforcement of different polymeric matrices. mdpi.com Unlike carbon nanotubes, WS2 nanostructures have shown low cytotoxicity and high biodegradability, making them potentially suitable for biological and medical applications. mdpi.com

WS2@PEI Composites:

Polyetherimide (PEI) is an amorphous thermoplastic polymer known for its high thermal and chemical stability. wikipedia.orgfrontiersin.org Nanocomposites incorporating WS2 nanotubes into a PEI matrix have been fabricated and characterized. rsc.orgrsc.org These composites can be processed using methods like melt mixing. frontiersin.orgscispace.com

Research on PEI nanocomposites fortified with multiwall WS2 nanotubes has revealed improved mechanical properties, including an acceleration of strain hardening, attributed to the presence of WS2 nanotubes. rsc.orgrsc.org Structural analyses using techniques like X-ray diffraction (XRD) and wide-angle X-ray scattering (WAXS) have shown structural alterations in the PEI matrix upon tensile deformation in the presence of WS2 nanotubes. rsc.orgrsc.org A semi-crystalline framework can emerge around the WS2 nanotubes, stabilized by interactions between the PEI chains. rsc.orgrsc.org Dynamic mechanical analysis (DMA) has demonstrated improved thermal stability of these nanocomposites. rsc.orgrsc.org

PEI-WS2 nanocomposite membranes have also been explored for applications like pervaporation. researchgate.net

WS2@Chitosan (B1678972) Composites:

Chitosan is a naturally derived, alkaline polysaccharide formed from the deacetylation of chitin. fishersci.pt It is known for its biocompatibility and is suitable for biological applications. nih.gov Composites of WS2 and chitosan have been developed for various applications, including electrochemical sensing and solar steam generation. nih.govfigshare.comacs.orgacs.org

Integrating WS2 nanosheets with chitosan can lead to synergistic effects that enhance the properties of the resulting composite material. nih.govfigshare.comacs.orgacs.org For instance, in electrochemical sensing platforms, combining WS2 and chitosan on an electrode surface has been shown to synergistically enhance conductivity and sensor properties. nih.govacs.org Chitosan contributes to stability through film formation, improves adhesion, and increases conductivity. nih.govacs.org Its functional groups, such as amino and hydroxyl groups, can alter chemical interactions and enhance selectivity for detecting different analytes. nih.govacs.org WS2 nanosheets provide a high surface area, offering multiple interaction sites for analytes and contributing to rapid electron transfer properties. nih.govacs.org

In the context of solar steam generation, composite aerogels constructed through the co-assembly of WS2 nanosheets and chitosan have exhibited high evaporation rates and conversion efficiencies. figshare.comacs.org These aerogels benefit from the photothermal conversion capabilities of WS2 and the hydrophilicity of chitosan, along with the presence of oriented microporous channels. figshare.comacs.org

Other polymer composites with WS2 have also been investigated, such as those based on poly(lactic acid) (PLA) and poly(vinylidene fluoride) (PVDF), where WS2 nanotubes can act as nucleating agents and reinforcing fillers, improving thermal and dynamic-mechanical properties. mdpi.comresearchgate.netacs.org

Interfacial Charge Transfer Mechanisms and Chemical Interactions in WS2 Heterostructures

Chemical doping is an effective method to alter the electronic, chemical, and optical properties of 2D TMDs like WS2. researchgate.net Introducing functional groups or other materials can modify the band structure and influence charge transfer. For example, introducing carbon-hydrogen (CH) units into WS2 monolayers via a plasma-assisted method has been shown to reduce the optical bandgap. researchgate.net

The interaction between WS2 and other materials in heterostructures can involve various mechanisms, including van der Waals interactions and the formation of covalent bonds. kuleuven.be For instance, the interaction of organic molecules with the basal plane of MoS2 (a material similar to WS2) has been shown to involve van der Waals forces between the aromatic core of the molecule and the material's basal plane. kuleuven.be Covalent attachment can also be achieved, for example, by reacting organic thiols with defect sites on the TMD surface. kuleuven.be

In composite materials, the chemical interactions between WS2 and the polymer matrix are crucial for achieving enhanced properties. In WS2@PEI nanocomposites, π-π interactions between PEI chains and WS2 nanotubes can stabilize a semi-crystalline framework around the nanotubes. rsc.orgrsc.org In WS2@Chitosan composites, the functional groups of chitosan, such as amino and hydroxyl groups, facilitate interactions with WS2, enhancing adhesion and potentially influencing charge transfer in electrochemical applications. nih.govacs.org

The interface in WS2-based heterostructures can also lead to the formation of interfacial states, which can be weakly emissive and affect charge transfer processes. researchgate.net Studies on the functionalization of exfoliated WS2 with molecules like pyrene (B120774) carrying dithiolane linkers have been used to investigate electron and energy transfer processes in these hybrid materials. researchgate.net

The photocatalytic efficiency of WS2-based composites, such as WS2-polyaniline (PANI) nanocomposites, is influenced by the electronic interactions between the components. mdpi.com In WS2-doped PANI nanocomposites, the partially filled d-orbitals of the conduction band of WS2 can undergo electronic interactions with the lowest unoccupied molecular orbital (LUMO) of PANI upon light exposure, aiding in photoelectron and hole generation and enhancing photocatalytic activity. mdpi.com

In some nanocomposites, such as WS2@NC (Nitrogen-doped Carbon) derived from PEI, carbon-sulfur (C-S) bonding with WS2 and nitrogen-carbon (N-C) bindings offered by the polymer can enhance active sites and defects, leading to improved electrochemical performance in applications like lithium-ion storage. researchgate.net

The charge transfer mechanisms and chemical interactions at the interface of WS2 heterostructures are complex and depend on the specific materials involved and the nature of the interface (e.g., covalent bonding, van der Waals forces). Understanding and controlling these interactions are key to designing WS2-based materials with tailored electronic, optical, and catalytic properties for diverse applications.

Advanced Functional Applications and Performance Evaluation of Ws2 Materials

Catalytic Applications of WS₂ and its Composites

WS₂ functions as a catalyst in various forms, including as pristine nanosheets, nanoparticles, and as a component in composite and heterostructure materials. Its catalytic activity is often attributed to the presence of active sites, particularly at the edges of its layered structure and through the introduction of defects or doping. researchgate.netus-nano.commdpi.comnih.gov

Electrocatalysis and Photocatalysis for Energy Conversion

The conversion of energy through electrochemical and photocatalytic processes is a critical area of research for developing sustainable technologies. WS₂ and its composites have demonstrated considerable potential in several key reactions within this domain.

The hydrogen evolution reaction (HER), a crucial half-reaction in water splitting for hydrogen production, is one of the most extensively studied catalytic applications of WS₂. WS₂ has been explored as an efficient electrocatalyst and photocatalyst for HER. researchgate.netmdpi.comrsc.orgmdpi.comotago.ac.nzresearchgate.netrsc.orgresearchgate.net The catalytic activity of WS₂ for HER is significantly influenced by its structural phase and the presence of active sites. The metallic 1T phase of WS₂, in contrast to the semiconducting 2H phase, exhibits enhanced catalytic activity due to its superior electrical conductivity and a higher density of catalytically active sites. researchgate.netrsc.orgmdpi.comnih.gov

Strategies to enhance the HER performance of WS₂ include:

Phase Engineering: Converting the 2H phase to the metallic 1T phase has been shown to dramatically improve HER activity. rsc.orgmdpi.comnih.gov Metallic WS₂ nanosheets have demonstrated excellent catalytic activity, reported as among the best for MX₂ materials. rsc.org

Defect Engineering: Introducing intrinsic defects, such as sulfur vacancies, can create additional active sites on the basal plane of WS₂, which is typically considered inert. researchgate.netmdpi.commdpi.com

Edge Site Exposure: The edges of WS₂ layers are known to be catalytically active. researchgate.netus-nano.commdpi.comacs.org Nanostructuring WS₂ into nanosheets or other low-dimensional morphologies increases the proportion of exposed edge sites, thereby enhancing activity. researchgate.netus-nano.commdpi.comacs.org

Heterostructure Formation: Forming heterostructures with other materials, such as Ti₃C₂, WSe₂, and MoS₂, can improve charge transfer kinetics and increase the number of active sites, leading to enhanced HER performance. mdpi.comresearchgate.netnih.govacs.orgacs.orgrsc.orgacs.org For instance, WS₂/Ti₃C₂ nanosheets have shown improved electrocatalytic activity in acidic media, attributed to increased surface area and rapid charge transfer. acs.org A WS₂/WSe₂ heterostructure fabricated by low-temperature plasma-assisted sulfurization and selenization exhibited a low Tafel slope of 57 mV dec⁻¹ in HER. acs.org

Research findings often report the performance of WS₂-based catalysts using metrics like overpotential at a specific current density (e.g., 10 mA cm⁻²) and Tafel slope. Lower values for both indicate better catalytic activity.

Table 1: Selected HER Performance Metrics of WS₂-based Electrocatalysts

Catalyst SystemElectrolyteOverpotential at 10 mA cm⁻² (mV vs RHE)Tafel Slope (mV dec⁻¹)Reference
Metallic 1T-WS₂ nanosheetsNot specifiedNot specified30 mdpi.com
WS₂/Ti₃C₂ (10%)Acidic media-150~62 acs.org
WS₂/CoS₂/CC0.5 M H₂SO₄146Not specified acs.org
WS₂/CoS₂/CC1.0 M KOH122Not specified acs.org
WS₂/WSe₂ heterostructureNot specified29157 acs.org
Oxygen incorporated WS₂ nanoclustersNot specified8847 rsc.org

Electrocatalytic nitrogen reduction reaction (NRR) for ammonia (B1221849) synthesis under mild conditions is another area where WS₂ is being investigated as a potential catalyst, offering an alternative to the energy-intensive Haber-Bosch process. semanticscholar.orgresearchgate.netrsc.orgrsc.orgresearchgate.net The basal plane of WS₂, typically inert, can be activated for NRR through the introduction of intrinsic defects, such as vacancy and antisite defects. researchgate.netrsc.orgrsc.org Density functional theory (DFT) calculations have indicated that antisite W atoms replacing S atoms in WS₂ can catalyze NRR at a low potential. researchgate.netrsc.orgrsc.org

Modulating the electronic structure of WS₂, particularly the d-band center of W atoms, is crucial for optimizing the adsorption of nitrogen intermediates and enhancing NRR kinetics. researchgate.netresearchgate.netnih.gov Dual-doping strategies, involving both metal and nonmetal elements, have been explored to tailor the electronic structure and improve NRR performance. researchgate.netnih.gov For example, Fe and F dual-doping in WS₂ nanosheets has been shown to lower the d-band center of W, optimizing the adsorption of intermediates like N₂H₂* and boosting NRR activity. researchgate.netnih.gov

WS₂-based materials are also being explored for the catalytic conversion of carbon dioxide (CO₂) into valuable chemicals and fuels through hydrogenation and reduction processes. researchgate.netacs.orgtandfonline.comdiving-rov-specialists.comresearchgate.netnih.gov This includes both electrochemical and photocatalytic approaches. While the direct application of pristine WS₂ for CO₂ hydrogenation and reduction is an active research area, studies also focus on WS₂-based composites and doped materials to enhance activity and selectivity towards specific products like methane (B114726) (CH₄) or carbon monoxide (CO). acs.orgresearchgate.netnih.gov For instance, theoretical studies have screened transition metal-doped 1T'-WS₂ monolayers for electrochemical CO₂ reduction, identifying certain dopants like Ru as promising for CH₄ production. acs.org

Hydrodesulfurization and Hydrodenitrification Catalysis Involving WS₂

Tungsten disulfide is a principal component in catalysts used for hydrodesulfurization (HDS) and hydrodenitrification (HDN) processes, which are essential for removing sulfur and nitrogen compounds from crude oil and other petroleum fractions. us-nano.comacsmaterial.comazonano.comaemdeposition.commti-kjgroup.comtue.nl These processes are critical for meeting environmental regulations on fuel composition and protecting downstream catalysts from poisoning.

WS₂-based catalysts, often promoted with transition metals like nickel (Ni) or cobalt (Co), are widely employed in industrial hydrotreating. tue.nlacs.orgresearchgate.net The sulfided form of these catalysts is considered the active phase for HDS reactions. acs.org Ni-promoted WS₂ catalysts, for example, have shown enhanced HDS catalytic capability towards refractory sulfur compounds like methylated dibenzothiophene. acs.org The activity of WS₂ catalysts in HDS and HDN is influenced by factors such as the preparation method, the presence and dispersion of promoters, and the morphology of the WS₂ phase. acs.orgresearchgate.netcapes.gov.br Gallium incorporation into unsupported WS₂ catalysts has been shown to increase HDS activity, particularly via the hydrogenation pathway, which is linked to the modification of coordinatively unsaturated sites on the WS₂ phase and increased catalyst acidity. capes.gov.br

General Mechanisms of Catalytic Activity

The catalytic activity of WS₂ and its composites is fundamentally linked to its electronic structure and the availability and nature of active sites. Several key mechanisms contribute to its catalytic performance:

Active Site Modulation: In pristine 2H-WS₂, the catalytic activity is primarily located at the edge sites, where W and S atoms have lower coordination numbers compared to the inert basal plane. researchgate.netus-nano.commdpi.comacs.org Strategies like nanostructuring and exfoliation increase the proportion of these active edge sites. researchgate.netus-nano.commdpi.comacs.org Furthermore, introducing defects, such as sulfur vacancies or antisite defects, can activate the basal plane by creating new active sites. researchgate.netmdpi.comresearchgate.netrsc.orgrsc.org Heteroatom doping, where other atoms are incorporated into the WS₂ lattice, can also create or modify active sites. nih.govmdpi.comrsc.orgmdpi.com

Phase Transition (2H to 1T): The transition from the semiconducting 2H phase to the metallic 1T phase significantly enhances the electrical conductivity of WS₂, which is crucial for efficient charge transfer in electrocatalytic processes like HER. researchgate.netrsc.orgmdpi.comnih.gov The metallic character of the 1T phase also influences the electronic structure and can lead to increased intrinsic activity. rsc.org

Electronic Structure Modification (e.g., d-band center shifts): The electronic properties of WS₂, particularly the position of the d-band center of the tungsten atoms, play a critical role in determining the adsorption strength of reactants and intermediates on the catalyst surface. researchgate.netresearchgate.netnih.govacs.orgarxiv.org According to the d-band theory, a d-band center closer to the Fermi level generally leads to stronger adsorption. arxiv.org By tailoring the electronic structure through doping, defect engineering, or forming heterostructures, the adsorption energy of key intermediates can be optimized, thereby enhancing catalytic activity and selectivity for specific reactions like NRR. researchgate.netresearchgate.netnih.gov For instance, an upshift in the d-band center of W in WS₂-WO₃ heterostructures has been shown to enhance the adsorption of NRR intermediates. researchgate.net Conversely, a downshift in the d-band center through dual-doping can optimize intermediate adsorption for NRR. researchgate.netnih.gov

Charge Transfer in Heterostructures: When WS₂ is combined with other materials to form heterostructures, the interface between the two materials can facilitate efficient charge separation and transfer. mdpi.comresearchgate.netnih.govacs.orgrsc.orgacs.orgdigitellinc.com This is particularly important in photocatalysis, where efficient separation of photogenerated electron-hole pairs is necessary to prevent recombination and promote the desired reaction. mdpi.comotago.ac.nzrsc.orgdigitellinc.commdpi.com The band alignment at the heterojunction interface can create internal electric fields that drive charge separation. mdpi.comdigitellinc.com

These mechanisms highlight the intricate relationship between the structure, electronic properties, and catalytic performance of WS₂, providing pathways for designing highly efficient WS₂-based catalysts for various applications.

Table 2: Key Factors Influencing WS₂ Catalytic Activity

FactorDescriptionImpact on ActivityRelevant Reactions
Exposed Edge SitesUndercoordinated atoms at the edges of WS₂ layers.Primary active sites in 2H-WS₂; increased exposure enhances activity.HER, HDS, HDN
Intrinsic Defects (Vacancies, Antisites)Missing atoms or misplaced atoms within the WS₂ lattice.Create active sites on the basal plane; can activate inert surfaces.HER, NRR
Phase (2H vs 1T)Semiconducting 2H vs. metallic 1T structure.Metallic 1T phase improves conductivity and increases active site density.HER
Heteroatom DopingIncorporation of other elements into the WS₂ lattice.Modifies electronic structure, creates active sites, tunes adsorption properties.HER, NRR, HDS, HDN
Heterostructure FormationCombining WS₂ with other materials at an interface.Facilitates charge transfer, increases active sites, can tune electronic structure.HER, Photocatalysis, NRR
Electronic Structure (d-band center)Position of the d-orbitals of W atoms relative to the Fermi level.Influences adsorption strength of reactants and intermediates.HER, NRR

Electronic and Optoelectronic Device Implementations of WS2

The unique electronic and optoelectronic properties of WS2 make it suitable for implementation in various device architectures. Its tunable band gap, high carrier mobility, and strong photoluminescence in the monolayer limit are particularly advantageous for applications in transistors, photodetectors, and sensors. unitn.itmdpi.comacs.org

Gas Sensing Platforms Utilizing WS2 (e.g., NO2, NH3, Acetone, H2S Detection)

WS2 has demonstrated significant potential as an active material in chemiresistive gas sensors for detecting various gases, including NO2, NH3, Acetone, and H2S. umons.ac.beresearchgate.netmdpi.comdiva-portal.orgmdpi.comacs.orgnih.gov Nanostructured WS2 is particularly promising for low operating temperature or even room temperature gas sensing applications, which contributes to achieving ultra-low power consumption. umons.ac.be

Studies have shown that WS2-based sensors can exhibit high sensitivity and selectivity towards specific gases. For instance, WS2 nanosheets have demonstrated excellent selectivity to NO2 at temperatures as low as 160 °C, attributed to a strong physical affinity between WS2 and NO2 molecules. researchgate.net The sensing mechanism often involves charge transfer between the gas molecules and the WS2 surface, leading to changes in the material's electrical resistance. researchgate.netmdpi.comumons.ac.be For NO2, an electron acceptor, adsorption on WS2 leads to a decrease in resistance, consistent with p-type sensing behavior. researchgate.netumons.ac.be Conversely, NH3, an electron donor, transfers electrons to WS2, increasing resistance. umons.ac.be

The presence of defects, such as sulfur vacancies, can significantly influence the gas sensing performance of WS2. mdpi.com Density functional theory (DFT) calculations suggest that while hydrogen physisorbs on defect-free WS2 at room temperature, it can undergo dissociative chemisorption at sulfur point defects at higher temperatures (>150 °C), leading to a significant charge transfer and an increase in sensor resistance. mdpi.com

Humidity can also play a role in the sensing performance of WS2-based gas sensors. For example, in WS2/graphene aerogel composites, humidity has been found to enhance the response and recovery to NO2 at room temperature. osti.gov However, some WS2-based heterojunctions, like WS2–WSe2 composites, have shown stable NO2 sensing performance even at high humidity levels (40–90%). acs.org

Performance data for WS2-based gas sensors vary depending on the specific material morphology, device architecture, and target gas. Some reported findings include:

Detection limits as low as ~2 ppb for NO2 using abrasion-induced deposited WS2 nanoplatelets on paper. nih.gov

High selectivity towards NO2 over NH3 and CO, with minimal responses to the interfering gases. nih.gov

Sensitivity of 0.043 ppm–1 and a detection limit of ~20 ppb for H2S using WS2 nanowire-nanoflake hybrid materials at 200 °C. diva-portal.org

Photodetector Design and Performance Based on WS2

WS2 is a promising material for photodetector applications due to its strong light absorption, high carrier mobility, and tunable band gap. mdpi.comucm.esmdpi.comaip.org Photodetectors based on WS2 can operate across a range of wavelengths, including visible and near-infrared light. ucm.esaip.orgacs.orgsci-hub.se

Various approaches have been explored for fabricating WS2 photodetectors, including using mechanically exfoliated flakes, chemical vapor deposition (CVD), and abrasion-induced deposition. ucm.esmdpi.com The performance of WS2 photodetectors is often characterized by parameters such as responsivity, response time, and detectivity. ucm.esmdpi.comacs.org

Research findings highlight the potential for high-performance WS2 photodetectors:

Flexible WS2 photodetectors fabricated on polycarbonate substrates via abrasion-induced deposition have shown responsivity values up to 144 mA/W and fast response times of ~70 µs. ucm.es

Photodetectors based on single crystalline WS2 flakes grown by CVD have exhibited high responsivity of 7.3 A W−1, a fast response rate of 5 ms, and a detectivity of 3.4 × 10^12 Jones. mdpi.com

Photodetectors based on individual WS2 nanotubes have demonstrated high responsivity (up to 3.14 A/W for 633 nm light) and fast response times (shorter than 245 µs). aip.org Some devices have even shown exceptionally high responsivity values up to 2360 A/W. aip.org

WS2/Si heterojunction photodetectors have achieved a high responsivity of 224 mA/W, specific detectivity of 1.5 × 10^12 Jones, and a fast response speed of 16/29 µs at 0 V, with a broadband response up to 3043 nm. acs.org

These results indicate that WS2-based photodetectors can achieve well-balanced performance with a good trade-off between responsivity and response time, making them suitable for applications requiring fast response, such as image acquisition. ucm.es

Field-Effect Transistors (FETs) Fabricated with WS2

WS2 is considered a promising candidate for next-generation electronic applications, including field-effect transistors (FETs), due to its wide band gap and ultrathin body. acs.orgarxiv.orgarxiv.org The theoretical phonon-limited electron mobility in monolayer WS2 is predicted to be high, exceeding 1000 cm2/Vs at room temperature, making it potentially superior to other semiconducting TMDs like MoS2 in terms of transistor performance. arxiv.orgarxiv.org

However, experimental electron mobility values in WS2 FETs have often been lower than theoretical predictions, largely due to extrinsic factors such as Coulomb impurities, charge traps, and defects. arxiv.org Efforts to improve the performance of WS2 FETs have focused on strategies like interface engineering and doping. arxiv.orgrsc.org

Research has shown progress in fabricating high-performance WS2 FETs:

Multilayer WS2 FETs with a simple back-gate structure have demonstrated high on/off ratios up to 10^8 and mobilities reaching 234 cm2V-1s-1 at room temperature. arxiv.org Device performance has been found to depend on the thickness of the WS2 channel layer, with optimal performance observed for thicknesses between 6 and 10 nm. arxiv.org

Interface engineering, such as the combination of a thin Al2O3 layer and thiol chemical functionalization, has been shown to significantly improve the mobility of monolayer WS2 FETs by reducing charge traps and impurities. arxiv.org

Introducing transition metal doping, like copper (Cu), has been explored to enhance carrier transport through metal-semiconductor interfaces in WS2 FETs. rsc.org Both generalized and localized Cu doping strategies have resulted in a transition from Schottky to Ohmic contact and increased electron mobilities. rsc.org

Benchmarking studies on monolayer WS2 FETs grown by metal-organic chemical vapor deposition (MOCVD) have reported carrier mobility as high as 33 cm2 V-1 s-1, representing a significant improvement compared to previous reports. nih.gov

These studies highlight the ongoing efforts to optimize the fabrication and performance of WS2-based FETs for future integrated circuits and high-power electronics. arxiv.orgnih.gov

Humidity and General Gas Sensors Incorporating WS2

Beyond specific gas detection, WS2 has also been explored for general gas sensing and humidity sensing applications. ucm.esmdpi.comoptica.org The material's large surface area and sensitivity to changes in its environment make it suitable for detecting various gaseous species and monitoring humidity levels. optica.org

WS2 films have been utilized in fiber-optic humidity sensors, demonstrating the ability to achieve significant optical power variation in response to changes in relative humidity. optica.org These sensors can exhibit good repeatability, reversibility, and fast response times. optica.org For example, a WS2-based all-fiber-optic humidity sensor achieved a sensitivity of 0.1213 dB/%RH and a humidity resolution of 0.475%RH in the range of 35%-85% RH. optica.org

Hybrid materials incorporating WS2, such as GO/2D WS2 composites, have also shown promise for humidity sensing. mdpi.com These composites can exhibit substantially higher humidity response compared to individual GO or WS2 materials and demonstrate selectivity against common interfering gases like NO2, hydrogen, ammonia, acetone, and ethanol. mdpi.com The sensing mechanism in humidity sensors often involves the adsorption of water molecules onto the WS2 surface, leading to changes in electrical or optical properties. mdpi.com

Energy Storage and Conversion Technologies Utilizing WS2

WS2 nanomaterials have attracted significant research interest for their potential applications in energy storage and conversion technologies. european-mrs.comresearchgate.net Their unique structural and electronic properties make them suitable for use in devices such as batteries, supercapacitors, and for catalyzing reactions like the hydrogen evolution reaction (HER). european-mrs.comresearchgate.netresearchgate.netacs.org

Hydrogen Storage Mechanisms in WS2 Phases

Hydrogen storage is a critical aspect of developing a sustainable energy infrastructure. iphy.ac.cn WS2, particularly in nanostructured forms, has been investigated for its potential as a hydrogen storage medium. iphy.ac.cnmdpi.comnih.gov The mechanisms of hydrogen storage in WS2 can involve both physisorption and chemisorption, depending on the material's structure and the presence of defects or dopants. mdpi.com

Studies using density functional theory (DFT) calculations have explored the interaction of hydrogen with WS2. mdpi.comiphy.ac.cn On defect-free WS2 monolayers, hydrogen molecules may physisorb at room temperature. mdpi.com However, at sulfur point defects, hydrogen can undergo dissociative chemisorption, forming chemical bonds with tungsten atoms. mdpi.com This process involves a significant charge transfer from the WS2 monolayer to the adsorbed hydrogen. mdpi.com

Decorating WS2 nanostructures with transition metals like Scandium (Sc) has been investigated to enhance hydrogen storage capacity. iphy.ac.cn First principles calculations suggest that while Sc-decorated WS2 monolayers may not be ideal due to weak interactions, Sc atoms can stably adsorb on the edges of WS2 nanoribbons, facilitated by hybridization and Coulomb attraction. iphy.ac.cn These decorated nanoribbons have shown the potential to adsorb multiple hydrogen molecules with favorable adsorption energies for reversible hydrogen storage. iphy.ac.cn For instance, a 2Sc/WS2 nanoribbon system was calculated to adsorb up to eight H2 molecules with an average adsorption energy of 0.20 eV/H2, which falls within the desired range for reversible storage. iphy.ac.cn

Furthermore, WS2 nanotubes have been explored as components in hydrogen storage composites, such as with magnesium-based alloys. mdpi.comnih.gov The inclusion of WS2 nanotubes and Palladium (Pd) in AZ31 magnesium alloy has demonstrated enhanced hydrogen sorption kinetics and a reduction in activation energy, highlighting the catalytic effect of the composite on the hydrogenation/dehydrogenation process. mdpi.comnih.gov

These studies indicate that the structure, defects, and surface modifications of WS2 play crucial roles in its hydrogen storage capabilities and the underlying adsorption mechanisms. mdpi.comiphy.ac.cnmdpi.comnih.gov

Microbial Fuel Cell (MFC) Anode Materials Based on WS2

Microbial fuel cells (MFCs) represent a burgeoning technology for simultaneous wastewater treatment and bioelectricity generation. The anode is a critical component in MFCs, serving as a bridge for electron transfer from electroactive microorganisms to the external circuit and providing a habitat for biofilm formation. Research has explored the use of WS2-based materials to enhance MFC performance.

Studies have shown that modifying carbon paper (CP) anodes with WS2/WO3 nanomaterials can significantly improve MFC performance. MFCs equipped with WS2/WO3-CP anodes demonstrated lower charge transfer resistance and higher electron transfer efficiency compared to unmodified or WO3-modified CP anodes. doaj.orgresearchgate.netnih.govnih.govresearchgate.net

Performance evaluations have shown notable increases in power density and pollutant removal rates with WS2/WO3-CP anodes. For instance, an MFC with a WS2/WO3-CP anode achieved a maximum power density of 2.32 W·m⁻², which was 1.34 and 3.09 times higher than that of WO3-CP and bare CP anodes, respectively. doaj.orgresearchgate.netnih.govnih.gov Furthermore, this modified anode showed enhanced removal rates for chemical oxygen demand (COD) and SO₄²⁻ compared to WO3-CP and CP anodes. doaj.orgresearchgate.netnih.govnih.gov The improved performance is attributed to factors such as enhanced hydrophilicity and high electrical conductivity of the WS2/WO3-CP electrode. researchgate.netnih.govnih.gov

Here is a table summarizing the performance of different anode materials in MFCs based on one study:

Anode MaterialMaximum Power Density (W·m⁻²)COD Removal Rate (%)SO₄²⁻ Removal Rate (%)
Bare CP0.75--
WO₃-CP1.73--
WS₂/WO₃-CP2.3288.2791.07

Note: COD and SO₄²⁻ removal rates for bare CP and WO₃-CP were not explicitly provided in the snippet but were indicated as lower than WS₂/WO₃-CP.

These findings suggest that WS2/WO3 nanomaterials hold promise as efficient electrocatalysts for MFC anodes, contributing to enhanced electricity generation and pollutant degradation. doaj.orgnih.govnih.gov

Lithium Storage Capabilities of WS2

WS2 has garnered attention as a potential anode material for lithium-ion batteries (LIBs) due to its layered structure and theoretical capacity for lithium storage. The intercalation and conversion reactions involved in lithium storage within WS2 contribute to its capacity.

Studies have investigated the lithium storage performance of various WS2 structures and composites. Ordered mesoporous WS2 synthesized via a vacuum-assisted impregnation route exhibited a high lithium storage capacity of 805 mA h g⁻¹ at a current of 0.1 A g⁻¹. rsc.org WS2 nanosheets-carbon composites (WS2/C) have also been explored, demonstrating a reversible lithium storage capacity of 322 mAh g⁻¹ at 200 mA g⁻¹ after 100 cycles. researchgate.net This improved performance compared to bare WS2 is attributed to the synergistic effects between WS2 and the carbon matrix, which enhance conductivity and ionic kinetics. researchgate.net

Furthermore, the incorporation of W2C into WS2 nanoflowers has shown improved electrochemical performance for LIB anodes. A W2C/WS2 alloy nanoflower electrode exhibited an initial discharge capacity of 1040 mAh g⁻¹ and a reversible capacity of 500 mAh g⁻¹ after 100 cycles. mdpi.com The presence of W2C is believed to improve the electronic properties and lower the charge transfer resistance of the composite. mdpi.com

The morphology and structure of WS2 also play a role in its lithium storage capabilities. Few-layer 1T'-phase WS2, with its metallic character, has shown promising Li-ion storage properties. nih.gov The thickness of the 1T'-phase WS2 layers can influence capacity and cycling stability, with a moderate thickness showing optimal performance. nih.gov Carbon-coated WS2 nanotubes (NTs-WS2@C) have also demonstrated improved electrochemical performance and cycling stability in LIBs, attributed to the synergistic effects of the tubular architecture, carbon network, and stable nanocomposite structure. acs.org

Here is a table summarizing some reported lithium storage capacities for different WS2-based materials:

MaterialCurrent Density (mA g⁻¹)Capacity (mAh g⁻¹)CyclesReference
Mesoporous WS₂100805Initial rsc.org
WS₂/C Composites200322100 researchgate.net
W₂C/WS₂ Nanoflowers-500100 mdpi.com
Few-layer 1T'-WS₂100855.9- nih.gov
NTs-WS₂@C8030560 acs.org
WS₂–3Dgn100927- rsc.org
WS₂–3Dgn1500416- rsc.org
WS₂–3Dgn200748500 rsc.org
Freeze-dried WS₂-graphene35064780 rsc.org
Freeze-dried WS₂-graphene7000541- rsc.org
Freeze-dried WS₂-graphene14000296- rsc.org

These results highlight the potential of WS2 and its composites as promising anode materials for high-performance LIBs. researchgate.netmdpi.comrsc.orgrsc.orgmdpi.comresearchgate.net

Tribological Enhancement and Solid Lubrication by WS2

WS2 is well-known for its solid lubricating properties, similar to MoS2, and is used to reduce friction and wear in various applications. mdpi.comjournal.fiscientific.netmdpi.com Its layered crystal structure, with weak van der Waals forces between layers, facilitates easy shearing and contributes to its lubricating behavior. mdpi.comnih.govpsu.edu

Mechanisms of Friction Reduction in WS2 Films

The friction reduction mechanisms of WS2 films involve the formation of a lubricating layer on the contact surfaces. When used as a lubricant additive, lamellar WS2 dispersed in oil can deposit on friction pairs, forming a physical deposition film. nih.gov The weak van der Waals forces between the layers of WS2 allow for easy slip, leading to a reduction in the coefficient of friction (COF). mdpi.comnih.govpsu.edu This deposition film also prevents direct contact between the friction surfaces, thereby reducing wear. nih.gov

For spherical WS2 nanoparticles, the lubrication mechanism also involves deposition on the friction surfaces to form a protective film. nih.gov In high-pressure, high-temperature sliding contacts, WS2 nanoadditives can react with the metal substrate to generate thick chemical tribofilms. soton.ac.uk These tribofilms, which may have a layered structure, contribute to excellent tribological properties, including anti-wear performance. soton.ac.uk Exfoliated WS2 nanoparticles can fill gaps and cover the reacted tribofilm, further reducing boundary friction. soton.ac.uk

The effectiveness of WS2 as a lubricant additive can be dependent on particle size and contact force. nih.govpsu.edu Inorganic fullerene-like (IF) nanoparticles of WS2 have shown effectiveness in reducing sliding friction, particularly in the mixed lubrication regime, by forming a transfer film on the mating surfaces. psu.edu

Environmental Adaptation of Tribological Properties of WS2 Composites

The tribological properties of WS2 can be influenced by the surrounding environment, such as air and humidity. While WS2 films exhibit excellent tribological properties in a vacuum, they can be prone to failure due to oxidation in air, which limits their application. mdpi.comjournal.fi However, WS2 generally shows better chemical and thermal stability compared to MoS2, with oxidation not occurring until around 440 °C. mdpi.com Its oxide, WO3, can also function as a lubricant at high temperatures. mdpi.com

Strategies to improve the environmental adaptation of WS2 films include doping with other materials. Doping with copper has been shown to improve the tribological behavior of WS2-Cu composite films in air, resulting in a low average friction coefficient of 0.09. mdpi.com This improved performance is linked to a special sliding interface, low oxidation levels of WS2, and the formation of a Cu-rich transfer film. mdpi.com

WS2-based solid/liquid lubricating systems have also been developed to enhance tribological performance in different environments. Combining WS2 films with specific oils, such as SiCH, has resulted in improved friction and wear performance in both vacuum and air environments, exhibiting a low and stable friction coefficient (<0.08) and durable wear life. rsc.org

Self-lubricating composites incorporating WS2 particles, such as Al-WS2 composites, have been investigated for applications in harsh environments, including high temperatures. nih.gov The tribological performance of these composites at elevated temperatures can involve chemical reactions between WS2 and the matrix material, leading to the formation of protective tribofilms and improved anti-wear properties. nih.gov WS2 embedded in dimples on a cylinder surface also exhibited better tribological properties at high temperatures compared to room temperature. mdpi.com

Nanocomposite coatings based on WS2 and other materials, such as WS2/a-C, have demonstrated temperature-adaptive ultralubricity, maintaining a very low COF (around 0.02) over a wide temperature range (25–450 °C). acs.org This adaptive behavior involves dynamic structural and chemical transformations in the contact areas to produce lubricious phases in response to the operating environment. acs.orgdntb.gov.ua

Environmental Remediation and Sorption Technologies with WS2

WS2 has shown potential in environmental remediation applications, particularly for the removal of heavy metal ions from contaminated water through adsorption. capes.gov.brmdpi.com The inherent properties of metal sulfide (B99878) nanomaterials, such as exposed sulfur atoms, facilitate interactions with heavy metals. mdpi.com

Heavy Metal Ion Sequestration by WS2 (e.g., Pb2+, Hg2+)

WS2-based materials have demonstrated efficacy in sequestering heavy metal ions like Pb²⁺ and Hg²⁺ from aqueous solutions. Nanocomposites of WS2 decorated halloysite (B83129) nanotubes (Hal-WS2 NCs) have shown high adsorption efficacy for Hg²⁺, Pb²⁺, and Ni²⁺. capes.gov.br Specifically, Hal-WS2 NCs exhibited adsorption efficacies of 96.42% for Hg²⁺ and 93.2% for Pb²⁺. capes.gov.br The adsorption data for these materials often comply with models like the pseudo-second-order kinetic and Langmuir isotherm models, suggesting a monolayer chemisorption nature. capes.gov.br

Studies on the interaction of WS2 with Pb²⁺ and Hg²⁺ ions have provided insights into the sequestration mechanisms. When WS2 interacts with Pb²⁺, the formation of PbWO₄ can occur, while the WS2 structure may still be discernible. rsc.org In the case of Hg²⁺ under acidic conditions, WS2 can be almost completely converted to compounds like Hg₃S₂Cl₂, Hg₂Cl₂, and WO₃. rsc.org The formation of Hg₂Cl₂ indicates that some Hg²⁺ is reduced, leading to the oxidation of W⁴⁺ in WS2 to form WO₃. rsc.org

Theoretical studies using density functional theory (DFT) have investigated the adsorption and conversion mechanisms of mercury species on WS2 surfaces. researchgate.net Results suggest that sulfur defect sites on the WS2 surface exhibit a strong ability to adsorb Hg⁰. researchgate.net Oxidizing mercury species (e.g., HgO, HgS) are more easily adsorbed by WS2 than elemental mercury, with higher adsorption energies. researchgate.net The formation of HgS can involve a two-step process on defective WS2. researchgate.net

WS2 nanosheets have also been explored for the electrical detection of heavy metal ions, including Pb, Hg, Cu, Co, and Sn, highlighting their interaction with these species. researchgate.net Aramid nanofibers/WS2 nanosheets co-assembled aerogels have shown promising Pb²⁺ adsorption capacity and structural stability in harsh environments. researchgate.net

Here is a table showing adsorption efficacies of Hal-WS2 NCs for different heavy metal ions:

Heavy Metal IonAdsorption Efficacy (%)Reference
Hg²⁺96.42 capes.gov.br
Pb²⁺93.2 capes.gov.br
Ni²⁺87.09 capes.gov.br

These findings demonstrate the potential of WS2-based materials as effective adsorbents for the remediation of heavy metal-contaminated water. capes.gov.brmdpi.com

Organic Pollutant Removal using WS2 Composites

Tungsten disulfide (WS2) and its composites have emerged as promising materials for the removal of organic pollutants from water, primarily through adsorption and photocatalytic degradation processes. Water pollution, often caused by industrial effluents containing organic dyes and other contaminants, poses significant environmental and health risks nih.govresearchgate.net. Various technologies, including adsorption and photocatalysis, are employed for water treatment beilstein-journals.orgnih.gov.

WS2 is considered an efficient photocatalyst due to properties such as easy carrier mobility, high surface area, and promising electronic and electrochemical activities researchgate.net. Its relatively narrow band gap allows for light absorption in the visible range, enabling the redox chemistry required for degrading organic pollutants encyclopedia.pub. However, pristine WS2 can have drawbacks like poor light absorption, high recombination rates of photogenerated electron-hole pairs, and limited conductivity, which can hinder its photocatalytic performance researchgate.net.

To overcome these limitations and enhance efficiency, WS2 is often incorporated into composite materials or modified. For instance, WS2/WO3 heterostructures have been developed for efficient adsorption of organic dyes. These heterostructures combine the hydrophilic property of WO3 with the superior dye affinity of WS2 mdpi.com. Characterization results confirmed the successful fabrication of WS2/WO3, which exhibited an enhanced adsorption capacity of 237.1 mg/g for rhodamine B (RhB) dye, significantly higher than pure WS2 (16.4 mg/g) and WO3 (30.4 mg/g) mdpi.com. The adsorption process was found to be an endothermic physisorption process mdpi.com. Furthermore, WS2/WO3 composites demonstrated good reusability, maintaining adsorption performance after multiple cycles mdpi.com.

Another approach involves creating Z-scheme heterojunctions, such as BiOCl@WS2 nanocomposites, for photocatalytic removal of organic pollutants under solar light rsc.org. These composites leverage the strong sunlight absorption of WS2 and the photocatalytic activity of BiOCl rsc.org. Studies have shown that BiOCl@WS2 nanocomposites exhibit excellent photocatalytic properties towards various organic dyes, including methyl orange (MO), RhB, and crystal violet (CV) rsc.org. For example, a developed Z-scheme BiOCl@WS2 nanocomposite achieved significant degradation efficiencies within 120 minutes: 81% for MO, 100% for RhB, and 95% for CV rsc.org. The enhanced performance is attributed to the narrow band gap, large surface area, extended optical activity, and suppressed charge recombination rate in the nanocomposite rsc.org.

WS2-based nanomaterials are also employed for the photocatalytic degradation of antibiotics and other organic contaminants researchgate.netmdpi.com. Nitrogen-doped hollow carbon spheres-decorated Co2SnO4/WS2 heterostructures have shown improved visible-light photocatalytic degradation of organic dyes like Congo red (CR) and antibiotics such as norfloxacin (B1679917) (NOR) mdpi.com. A notable degradation rate of 87.22% for CR was achieved in 60 minutes using the Co2SnO4/WS2@NHCSs composite mdpi.com. The enhanced efficiency is linked to a Z-scheme heterojunction charge-transfer mechanism that promotes sustained charge separation mdpi.com.

Adsorption is another crucial mechanism by which WS2 and its composites remove organic pollutants. The high surface area and layered structure of WS2 can provide numerous active sites for dye molecule adsorption researchgate.netresearchgate.net. Novel WS2/ZnS composites have been proposed as fast, efficient, and reusable adsorption-catalysts for treating organic pollutants in water researchgate.net. These composites can effectively adsorb and catalyze organic materials, with studies showing around 96% removal within 20 minutes researchgate.net. The high specific surface area of the WS2/ZnS composite (40.6 m2/g) contributes to its adsorption capabilities researchgate.net.

The performance of WS2-based materials in organic pollutant removal is often evaluated by metrics such as adsorption capacity, degradation efficiency, and reusability. The following table summarizes some research findings on the performance of different WS2-based composites for organic pollutant removal:

MaterialTarget PollutantApplication MethodPerformance MetricValueReference
WS2/WO3 heterostructure (WSO-5)RhB dyeAdsorptionAdsorption Capacity237.1 mg/g mdpi.com
Pure WS2RhB dyeAdsorptionAdsorption Capacity16.4 mg/g mdpi.com
Pure WO3RhB dyeAdsorptionAdsorption Capacity30.4 mg/g mdpi.com
BiOCl@WS2 nanocompositeMOPhotocatalysisDegradation Efficiency (120 min)81% rsc.org
BiOCl@WS2 nanocompositeRhBPhotocatalysisDegradation Efficiency (120 min)100% rsc.org
BiOCl@WS2 nanocompositeCVPhotocatalysisDegradation Efficiency (120 min)95% rsc.org
Co2SnO4/WS2@NHCSs compositeCR dyePhotocatalysisDegradation Rate (60 min)87.22% mdpi.com
WS2/ZnS compositeOrganic materialsAdsorption/PhotocatalysisRemoval Efficiency (20 min)~96% researchgate.net
(MoS2)0.2/(WS2)0.8 compositeMB dyePhotocatalysisDegradation Efficiencyup to 97% beilstein-journals.org
WS2-PANI-5 nanocompositeMB dyePhotocatalysisDegradation Efficiency (90 min)93% nih.gov

These findings highlight the potential of WS2-based composites for effective organic pollutant removal through both adsorption and photocatalytic processes, demonstrating improved performance compared to pristine WS2 or other components.

Carbon Capture Technologies Involving WS2 (e.g., CO2)

The escalating levels of carbon dioxide (CO2) in the atmosphere necessitate the development of efficient carbon capture technologies researchgate.netresearchgate.net. Adsorption-based methods are considered promising for capturing CO2 from flue gases due to their relative simplicity and efficiency acs.org. Two-dimensional (2D) materials, including transition metal dichalcogenides (TMDs) like WS2, have attracted attention in this field due to their unique structural and electronic properties acs.orgfigshare.com.

WS2-based materials are being explored for their potential in CO2 capture. The intrinsic properties of WS2, such as its layered structure and tunable porosity in composite forms, can be advantageous for gas adsorption acs.orgfigshare.com. Research has investigated the CO2 adsorption capabilities of WS2 and its composites.

One study explored the use of WS2 on carbon nanofibers (WS2@CNF) for CO2 capture acs.orgfigshare.com. This composite material leverages the mechanical durability, porosity, chemical stability, and electrical conductivity of carbon nanofibers along with the properties of WS2 acs.org. The tunable porosity and flexible design of the WS2@CNF heterophase structure were found to be useful for various applications, including CO2 capture acs.org. Specifically, the WS2@CNF heterophase structure demonstrated the ability to adsorb 2.1 mmol/g of CO2 at 1.0 bar acs.orgfigshare.com.

Density functional theory (DFT) calculations have also been employed to investigate the potential of modified WS2 structures for electrocatalytic CO2 reduction reaction (CO2RR), which is a process that converts CO2 into valuable chemicals or fuels researchgate.netresearchgate.netrsc.org. While pristine WS2 has been studied, research has focused on enhancing its catalytic activity through modifications, such as constructing heterojunctions or doping with transition metals researchgate.netrsc.org.

MoS2/WS2 heterojunctions, for instance, have been investigated for their highly efficient electrocatalytic CO2 reduction rsc.org. DFT calculations suggest that the unique multiphase structure of these heterojunctions enhances catalytic performance rsc.org. The construction of the MoS2/WS2 heterojunction can significantly improve electronic properties and conductivity, thereby facilitating the catalytic reduction of CO2 rsc.org. Doping with transition metals like copper (Cu) on the MoS2/WS2 heterojunction has shown a significant reduction in overpotential for the CO2RR, with a low limit potential of -0.58 V rsc.org. The interaction between CO (an intermediate product) and the Cu@MoS2/WS2 heterojunction promotes the reduction of CO2 to CO and facilitates CO desorption, indicating a strong catalytic effect rsc.org.

While the adsorption capacity of WS2@CNF for CO2 has been reported as 2.1 mmol/g at 1.0 bar acs.orgfigshare.com, research in this area is ongoing, with a focus on developing materials with higher adsorption capacities and improved selectivity for CO2 over other flue gas components like nitrogen acs.orgacs.org. The use of WS2 in carbon capture technologies, particularly in composite forms and modified structures, shows promise for developing efficient adsorbents and electrocatalysts for CO2 capture and conversion.

MaterialApplication AreaPerformance MetricValueConditionsReference
WS2@CNFCO2 Capture (Adsorption)CO2 Adsorption Capacity2.1 mmol/g1.0 bar acs.org, figshare.com
Cu@MoS2/WS2 HeterojunctionCO2 Reduction (Electrocatalysis)Limiting Potential (CO2RR to CO)-0.58 V- rsc.org

Environmental Behavior and Ecotoxicological Studies of Ws2 Nanomaterials Non Human Focus

Environmental Fate and Degradation Pathways of WS2

The stability and persistence of two-dimensional WS2 in the environment are subjects of ongoing research. rsc.orgncku.edu.tw Its degradation is influenced by several environmental factors, including water vapor, oxygen, and particularly light absorption. rsc.orgncku.edu.tw Research indicates that the degradation of WS2 monolayers can be initiated through a photocatalytic reaction involving sulfur vacancies. ncku.edu.tw This process often begins with oxidation at random locations on the material's surface. ncku.edu.tw

In addition to photo-oxidation, WS2 that is synthesized with the assistance of certain materials, such as NaCl, can undergo hydrolysis when in a dark and high-humidity environment. ncku.edu.tw The relatively narrow band gap of WS2 enhances its light absorption capabilities, enabling it to participate in the redox chemistry necessary for the degradation of organic pollutants, a process known as photocatalysis. mdpi.com This technique uses light to break down pollutants into less harmful substances. mdpi.com The integration of WS2 with plasmonic nanostructures like silver (Ag) nanoparticles can further boost its photodegradation performance by improving visible-light absorption. acs.org

Ecotoxicity in Non-Human Organisms (e.g., Cyanobacteria)

The ecotoxicity of WS2 nanomaterials is an area of growing concern. nih.govresearchgate.net Studies on nitrogen-fixing cyanobacteria, such as Nostoc sphaeroides, have provided significant insights into the potential adverse effects of these nanomaterials on aquatic microorganisms. nih.govresearchgate.net

Exposure to WS2 nanosheets has been shown to negatively impact cyanobacterial populations. In one study, Nostoc cultivated in media containing WS2 nanosheets at a concentration of 0.5 mg/L for 96 hours exhibited a significant decrease in cell density by 10.9%. nih.govresearchgate.net Furthermore, the total sugar and protein content in the exposed cells were also reduced by 0.43% and 6.1%, respectively. nih.govresearchgate.net These findings suggest that WS2 nanomaterials can inhibit the growth and alter the basic biochemical composition of cyanobacteria, which play a crucial role in nutrient cycling. nih.govresearchgate.net

A primary mechanism underlying the toxicity of WS2 nanomaterials in organisms like cyanobacteria is the induction of oxidative stress. nih.govresearchgate.net Reactive oxygen species (ROS) are natural byproducts of aerobic metabolism, but their overproduction can cause significant cellular damage. nih.gov In photosynthetic organisms like cyanobacteria, the photosynthetic electron transport chain is a major source of ROS. nih.govresearchgate.net

Biochemical assays have confirmed that exposure to WS2 nanosheets triggers the overproduction of ROS in Nostoc. nih.govresearchgate.net This leads to a state of oxidative stress, a condition where the generation of ROS overwhelms the cell's antioxidant defense systems. nih.govresearchgate.net This imbalance results in damage to vital cellular components. mdpi.com One of the key consequences of this oxidative stress is lipid peroxidation, the oxidative degradation of lipids, which was also observed in cyanobacteria exposed to WS2. nih.govresearchgate.net

The oxidative stress induced by WS2 nanosheets leads to tangible damage to cellular structures, particularly the cell membrane. nih.govacs.org The observed lipid peroxidation is a direct indicator of membrane damage. nih.govresearchgate.net This damage can disrupt essential cellular functions and compromise the integrity of the organism.

Beyond physical damage, WS2 exposure leads to significant metabolic reprogramming. nih.govnih.gov Metabolomic analysis of Nostoc exposed to WS2 nanosheets revealed dose-dependent alterations to its metabolite profile. nih.govresearchgate.net Key energy metabolism pathways, including the Calvin-Benson-Bassham (CBB) cycle and the tricarboxylic acid (TCA) cycle, were significantly inhibited. nih.govresearchgate.net Additionally, there was a notable downregulation (20-40%) of sulfur-containing amino acids such as cystine, methionine, and cysteine. nih.govresearchgate.net The levels of fatty acids and antioxidant-related compounds also decreased drastically. nih.govresearchgate.net This widespread disruption of carbon, nitrogen, and sulfate (B86663) metabolism highlights the profound impact of WS2 on cellular function. nih.govresearchgate.net

ParameterControl (0 mg/L WS2)0.5 mg/L WS2 ExposurePercentage ChangeSource
Cell DensityBaselineDecreased-10.9% nih.govresearchgate.net
Total Sugar ContentBaselineDecreased-0.43% nih.govresearchgate.net
Total Protein ContentBaselineDecreased-6.1% nih.govresearchgate.net

Phytotoxicity and Impact on Soil Microbial Communities

The influence of engineered nanomaterials (ENMs) on terrestrial ecosystems, including plants and soil microbes, is a critical aspect of their environmental risk assessment. nih.gov The introduction of ENMs into the soil can affect plant health and alter the composition and function of the soil microbiome. nih.govnanoient.org

The interaction between nanomaterials and plants can either be beneficial or detrimental, depending on the material's properties and concentration. While some nanomaterials are explored for use as nano-fertilizers to enhance plant growth, others exhibit phytotoxic effects. nih.gov Rising atmospheric carbon dioxide is known to enhance biomass and yield in certain crops, but this can be accompanied by reductions in essential nutrient concentrations. wustl.edunih.gov The impact of WS2 on plant growth and biomass accumulation is an area of active research, with studies investigating its toxicological effects on crops like rice. acs.org

Soil is a primary recipient for nanomaterials released into the environment, and their presence can have significant consequences for the soil microbiome. uu.nl ENMs can lead to reductions in soil microbial diversity, biomass, and activity. uu.nl The specific effects depend on the type of nanomaterial, its concentration, and the properties of the soil. nih.gov

Bioavailability and Translocation of Tungsten and Sulfur Elements in Plants

The introduction of tungsten disulfide (WS₂) nanomaterials into the environment necessitates an understanding of their interaction with flora. The bioavailability of the constituent elements, tungsten (W) and sulfur (S), and their subsequent translocation within plant tissues are critical aspects of their environmental behavior and ecotoxicology. Research indicates that plants can absorb these elements from WS₂ nanomaterials, leading to their distribution throughout the plant structure.

Research Findings on Uptake and Translocation

The primary route for the uptake of WS₂ nanomaterials by terrestrial plants is through the root system. Once in the soil, the nanoparticles can be absorbed by the roots and their elemental components translocated to the aerial parts of the plant, such as the leaves.

A key study investigating the effects of WS₂ nanomaterials on rice plants (Oryza sativa) provides direct evidence of this process. In this research, rice plants were cultivated in soil amended with different concentrations of WS₂ nanomaterials (10 and 100 mg/kg) for four weeks. Analysis using inductively coupled plasma-optical emission spectroscopy (ICP-OES) confirmed that tungsten was taken up by the rice roots and subsequently translocated to the leaves researchgate.net. This demonstrates that tungsten, once absorbed from the nanoparticles, is mobile within the plant's vascular system.

While the aforementioned study focused on the tracking of tungsten, the behavior of the sulfur component can be inferred from general plant physiology. Sulfur is an essential macronutrient, and plants possess dedicated transport systems for its uptake and distribution, primarily in the form of sulfate frontiersin.orgmdpi.com. Nano-sulfur can enter plant roots through various pathways, including diffusion and endocytosis, and can be transported via both the xylem and phloem nih.gov. It is plausible that sulfur from the dissolution of WS₂ nanoparticles in the rhizosphere would enter these established metabolic and transport pathways nih.govnih.gov. Once assimilated, sulfur is incorporated into numerous essential organic compounds mdpi.comnih.gov.

The translocation of nanoparticles and their constituent elements within a plant is a complex process influenced by factors such as particle size, surface chemistry, and plant species jsmcentral.orgnih.gov. The general mechanism for the upward movement of elements absorbed by the roots is through the xylem, the plant's water-conducting tissue frontiersin.orgnih.gov. This is consistent with the finding of tungsten in the leaves of rice plants that were exposed to WS₂ nanomaterials at the root level researchgate.net.

Data on WS₂ Nanomaterial Uptake in Rice (Oryza sativa)

The following table summarizes the experimental findings regarding the translocation of tungsten from WS₂ nanomaterials in rice plants.

Plant SpeciesNanomaterialExposure Concentration (in soil)Exposure DurationKey FindingAnalytical Method
Rice (Oryza sativa)WS₂ Nanomaterials10 mg/kg and 100 mg/kg4 weeksTungsten (W) was taken up by the roots and translocated into the leaves.Inductively coupled plasma-optical emission spectroscopy (ICP-OES)

This table is based on data from a study on the toxicological effects of WS₂ nanomaterials on rice plants researchgate.net.

Computational and Theoretical Frameworks for Ws2 Research

Density Functional Theory (DFT) Simulations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic and structural properties of materials like WS2. DFT calculations have been employed to study the electronic structure of WS2 single-walled and multi-walled nanotubes with various chirality indices, allowing for the determination of the band gap by varying nanotube diameter. mdpi.com Theoretical studies using the semi-empirical DFTB (Density Functional based Tight Binding) method have examined the changes in the band structure of achiral WS2-based nanotubes under torsional deformations, showing a correlation between experimental and theoretical data where conductivity increases with the torsion angle. mdpi.com DFT simulations have also been used to analyze the influence of torsional deformations on the properties of chiral WS2-based nanotubes, revealing that smaller diameter nanotubes exhibit a more significant deviation in the position of the energy minimum on the torsion curve. mdpi.com Additionally, a decrease in diameter causes diminishing relative diameter changes with partial translation increases, aligning with nanotube stretching. mdpi.com Torsion deformation has been shown to lead to a reduction in the band gap, suggesting potential for enhancing photocatalytic activity. mdpi.com

DFT calculations are also used to investigate the structural stability and electronic and optical properties of bulk WS2. researchgate.net Studies considering hexagonal (P63/mmc) and rhombohedral (R3m) structures have reported WS2 to be thermodynamically and dynamically stable based on enthalpy of formation and phonon dispersion. researchgate.net The structural stability is attributed to the S–W–S sandwich structure. researchgate.net DFT studies have explored the electronic properties of pure and doped WS2 monolayers, showing that properties like band structure and density of states (DOS) can be tuned by external perturbations such as doping. researchgate.net This tuning is further elaborated to understand the effect of doping concentration. researchgate.net

First-Principles Calculations for Electronic Band Structure and Adsorption Characteristics of WS2

First-principles calculations, often based on DFT, are essential for determining the electronic band structure and understanding adsorption characteristics of WS2. These calculations have been used to study the electronic band structures of single-crystal and single-layer WS2, with results for the single crystal showing good agreement with experimental data and other calculations. aps.org For single layers, calculations indicate that no significant structural relaxations occur compared to the bulk case, which is confirmed by the agreement of calculated band structures with angle-resolved photoemission measurements. aps.org The absence of significant relaxation suggests that the electronic structure of the single layer is not affected by atomic relaxations. aps.org

First-principles calculations have also been applied to investigate the adsorption of various species on WS2. Studies have examined the energetics and electronic properties of graphene adsorbed on a WS2 monolayer, finding that graphene is weakly bound with a binding energy dependent on the adsorption arrangement. aip.org The nearly linear band dispersion of graphene can be preserved, with a sizable band gap depending on stacking patterns and distance. aip.org The energy-gap opening can be attributed to the modulation of on-site energy of carbon atoms induced by the WS2 substrate. aip.org First-principles calculations have also been used to study the adsorption and sensing properties of pristine and transition metal (Co, Rh, and Ir)-modified WS2 towards SF6 decomposition gases like H2S, SO2, SOF2, and SO2F2. acs.org These studies delve into adsorption energy and mechanisms, exploring aspects including band gap, electron density, frontier orbital theory, conductivity, and recovery time. acs.org Transition metal-modified WS2 surfaces exhibit excellent adsorption capabilities for these gases. acs.org First-principles calculations based on DFT have also been used to investigate the adsorption of antituberculosis drugs like isoniazid (B1672263) (INH) and pyrazinamide (B1679903) (PZA) on WS2 monolayers, revealing stable physisorption with unaltered band gaps and potential for light-induced release. arxiv.org, scispace.com

First-principles calculations combined with GW calculations have been used to evaluate the density of states, band structure, joint density of states, and energy-loss function for 2H/3R WS2 nanomaterials, allowing for comparison with experimental electron energy-loss spectroscopy (EELS) measurements. acs.org These calculations ascertain the semiconducting nature of 2H/3R polytypism and evaluate the band gap, which agrees with experimental determinations. acs.org

Modeling of WS2 Nanostructures and Defect Topologies

Computational modeling is crucial for understanding the structure and properties of WS2 nanostructures and the impact of defect topologies. DFT has been used to study the electronic properties of WS2-based nanotubes with different chiralities and under torsional deformations. mdpi.com Modeling of WS2 nanostructures also involves investigating the effects of defects. Studies using DFT analyze the influence of unintentional point defects, such as Cr as W substituent, O as S substituent, and S vacancies, on the electronic properties of WS2 monolayers, identifying their geometrical and electronic features. polito.it The adsorption of common gas molecules on these defect sites is then studied to quantify interaction strength and understand how adsorbed molecules alter system characteristics. polito.it Substitutional oxygen is identified as having a major influence on material properties among analyzed gases. polito.it

Modeling defects in WS2 monolayers can also involve using machine learning interatomic potentials, combined with experimental techniques and methods like the Nudged Elastic Band (NEB) method, to calculate energy barriers for defect movements and understand processes like oxidation at the atomic level. cam.ac.uk First-principles methods are used to construct atomistic interface models between a WS2 monolayer and amorphous dielectrics like Al2O3 or HfO2 to investigate the impact of interface and surface oxide defects on WS2 electronic properties. acs.org These models show that surface defects, such as undercoordinated metal atoms, create localized states detrimental to performance, and surface inhomogeneity creates a nonuniform potential affecting charge carriers. acs.org Modeling also explores the structural stability of WS2 nanoribbons with zig-zag edges and the distribution of spin density using DFT. researchgate.net

Computational Prediction of WS2 Material Performance and Experimental Design Optimization

Computational methods, including machine learning (ML), are increasingly used to predict the performance of WS2-based materials and optimize experimental design. Machine learning models have been developed to predict the mechanical properties of WS2 monolayers, including fracture strains, fracture strengths, and Young's moduli, by utilizing MD simulations and ML techniques. unl.edu These models consider factors like chirality, size, temperature, strain rate, and vacancy defects. unl.edu ML models show high accuracy in predicting mechanical properties based on MD-generated training data. unl.edu

Computational studies aim to optimize the performance of WS2 in specific applications, such as perovskite solar cells, by investigating the role of WS2 as an electron transport layer (ETL). iece.org This involves systematic optimization of band gaps, layer thicknesses, and temperatures using computational methods to achieve enhanced performance metrics. iece.org Machine learning is also being applied to predict properties like the photoluminescence quantum yield (PLQY) of monolayer WS2 using data extracted from experimental conditions and PL spectra. researchgate.net This data-driven prediction helps in convenient PLQY estimation and identifying key parameters influencing it. researchgate.net The use of computational optimization methods, such as Bayesian optimization, is being explored to improve experimental design in various scientific fields, including materials science, by formalizing experiments using tunable design variables and combining simulation-based Bayesian experimental design with optimization techniques. elifesciences.org, osf.io, imsi.institute This approach has the potential to improve upon manual experimental designs. osf.io

Future Research Directions and Emerging Paradigms for Ws2

Exploration of Novel Synthesis Methods for Scalability, Quality, and Phase Control

Future research in WS₂ synthesis is focused on developing methods that allow for scalable production of high-quality material with precise control over its structural phases and morphology editverse.combwise.krresearchgate.nethocityu.comresearchgate.netdiva-portal.org. Current techniques, such as chemical vapor deposition (CVD), mechanical exfoliation, and chemical synthesis, have demonstrated the ability to produce WS₂ with varying properties editverse.com. However, challenges remain in achieving wafer-scale synthesis with high crystallinity and uniformity, which are crucial for widespread device applications hocityu.comdiva-portal.orgacs.org.

Novel approaches are exploring modified CVD techniques, including atmospheric pressure CVD (APCVD), to achieve layer-controllable flakes under less stringent conditions acs.org. The use of seeding promoters is also being investigated to improve the quality and size of CVD-grown films diva-portal.org. Furthermore, research is directed towards developing cost-effective methods that allow for the reuse of substrates like sapphire to lower production costs acs.org. Controlling the crystalline phase of WS₂ at the nanoscale is also a critical area, as different polymorphs (e.g., 2H, 1T, 2M) exhibit distinct properties researchgate.netresearchgate.netjetir.org. Future synthesis efforts will aim for deliberate phase engineering to tailor WS₂ for specific applications, including exploring unconventional methods like modified alkali metal intercalation for synthesizing multiphasic single crystals researchgate.net.

Development of Advanced Characterization Techniques for In-Situ Monitoring of WS₂ Processes

The development of advanced characterization techniques is essential for gaining real-time insights into the synthesis processes and dynamic behavior of WS₂ mdpi.comnih.gov. In situ monitoring techniques are crucial for understanding growth mechanisms, identifying defects, and optimizing synthesis parameters mdpi.comacs.org. Techniques such as high-resolution transmission electron microscopy (HRTEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are currently used for structural and morphological characterization researchgate.netresearchgate.netacs.orgresearchgate.netmdpi.commdpi.com. However, there is a need for more sophisticated in situ methods that can provide atomic-level details during growth or reaction processes mdpi.comacs.org.

Future research will likely focus on integrating techniques like in situ SEM and TEM with controlled environments to observe the formation of WS₂ nanostructures, such as nanotubes, and understand the underlying growth mechanisms acs.org. Advanced spectroscopic methods, including Raman spectroscopy and X-ray photoelectron spectroscopy (XPS), are vital for confirming phase purity, chemical composition, and electronic states, and their in situ application during synthesis or device operation will provide unprecedented insights researchgate.netacs.orgmdpi.comhzdr.de.

Rational Design of WS₂-Based Heterostructures and Multifunctional Materials

The rational design of heterostructures and multifunctional materials based on WS₂ is a rapidly expanding area of research researchgate.netnih.govukri.orgresearchgate.netnih.gov. By combining WS₂ with other 2D materials (like MoS₂) or different nanomaterials (e.g., polyaniline, metal oxides, metal-organic frameworks), researchers can create composite materials with tailored and enhanced properties that are not present in individual components researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This approach allows for the precise tuning of electronic, optical, and catalytic properties through interface engineering and charge transfer modulation researchgate.netnih.govresearchgate.netnih.gov.

Future work will involve the deliberate design of van der Waals heterostructures with atomic precision to create novel devices with enhanced functionalities, such as improved charge separation in photocatalysis or efficient charge transport in electronics researchgate.netnih.govukri.orgresearchgate.netnih.gov. Research will also explore the integration of WS₂ into complex architectures for applications in areas like flexible electronics, sensors, and energy storage, aiming for "materials on demand" with properties precisely tailored for novel devices nih.govukri.org.

Enhancement of WS₂ Performance in Catalysis and Energy Technologies

Enhancing the performance of WS₂ in catalysis and energy technologies, particularly in hydrogen evolution reactions (HER) and energy storage devices, remains a key research focus bwise.krresearchgate.netacs.orgnanoslicklubricants.comresearchgate.net. WS₂ has shown promise as a catalyst for HER, especially in acidic environments bwise.kracs.org. Future research aims to improve its catalytic activity and stability, and reduce the cost of hydrogen production bwise.kracs.org. Strategies include doping with non-precious metals (like Mo) and engineering sulfur vacancies to create more active sites and tune the electronic structure acs.org.

Fundamental Understanding of Structure-Property Relationships for Tailored WS₂ Applications

A deeper fundamental understanding of the structure-property relationships in WS₂ is crucial for tailoring its properties for specific applications jetir.orgmdpi.comunt.edunih.gov. This involves investigating how factors such as the number of layers, crystal phase, defects, strain, and doping influence the electronic, optical, and catalytic behavior of WS₂ hocityu.comresearchgate.netresearchgate.netjetir.orgmdpi.comhzdr.denih.gov.

Future research will continue to utilize theoretical calculations, such as density functional theory (DFT), and advanced experimental techniques to correlate structural imperfections (like sulfur vacancies and line defects) and variations in crystal structure with macroscopic properties mdpi.comhzdr.deacs.orgnih.gov. Understanding how to precisely control these structural aspects will enable the design of WS₂ materials with optimized performance for tailored applications in electronics, optoelectronics, and catalysis jetir.orghzdr.de.

Q & A

Q. Table 1: Key Characterization Data for this compound (from )

PropertyMethodResultConditions
Thermal decompositionTGA310°CNitrogen atmosphere
Functional groupsFT-IRPeaks at 1040 cm⁻¹ (S=O)KBr pellet preparation
HTHP filtration lossRheological test7.6 mL at 220°CSaturated saltwater base

Basic Research Question: How can researchers evaluate the performance of this compound in high-salinity drilling fluids?

Answer:
Standardized rheological tests (e.g., API 13B-1) should measure viscosity, yield point, and gel strength. High-temperature/high-pressure (HTHP) filtration tests (e.g., 220°C, 500 psi) quantify fluid loss. For this compound, prepare a saturated saltwater base drilling fluid, add 1–2 wt% this compound, and compare filtration rates before/after thermal aging. Statistical tools (e.g., ANOVA) can validate performance consistency .

Advanced Research Question: What experimental design principles apply when optimizing this compound synthesis for extreme salinity environments?

Answer:
Use a factorial design to test variables:

  • Independent variables: Monomer ratios (e.g., AMPS vs. sodium styrene sulfonate), initiator concentration.
  • Dependent variables: Molecular weight, thermal stability, filtration efficiency.
    Replicate experiments (n ≥ 3) to assess reproducibility. Control for side reactions by maintaining inert atmospheres during explosive polymerization. Post-synthesis, employ size-exclusion chromatography (SEC) to correlate molecular weight with performance .

Advanced Research Question: How should researchers address contradictions in reported thermal stability data for this compound across studies?

Answer:
Contradictions may arise from differing:

  • Sample preparation: Moisture content, aging time.
  • Instrument calibration: TGA heating rates, gas flow.
  • Environmental conditions: Salinity levels during testing.
    To resolve discrepancies, conduct a meta-analysis of raw datasets (if available) and perform sensitivity analyses on key variables. Cross-validate results using complementary methods (e.g., differential scanning calorimetry) .

Advanced Research Question: What computational approaches can model this compound’s interaction with brine solutions at the molecular level?

Answer:
Molecular dynamics (MD) simulations (e.g., GROMACS) can simulate this compound’s behavior in NaCl solutions. Key steps:

Force field selection: Use CHARMM36 for sulfonic groups.

System setup: Simulate 5–10 wt% NaCl solutions with this compound fragments.

Analysis: Calculate radial distribution functions (RDFs) to identify ion-polymer interactions.
Validate simulations against experimental FT-IR and rheological data .

Advanced Research Question: How to design long-term stability studies for this compound under extreme subsurface conditions?

Answer:

  • Accelerated aging protocols: Expose this compound to 250°C/300 psi for 7–14 days.
  • Post-aging characterization: Compare TGA, FT-IR, and filtration rates with baseline data.
  • Statistical modeling: Use Weibull analysis to predict degradation kinetics.
    Include control groups (e.g., WS-1) to benchmark performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.